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  • Product: (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid
  • CAS: 914399-96-5

Core Science & Biosynthesis

Foundational

Engineering Peptide Therapeutics: A Technical Guide to the Physicochemical Properties and Synthetic Integration of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Executive Summary The development of peptide-based therapeutics is historically bottlenecked by poor in vivo stability and rapid renal clearance. To circumvent these limitations, drug development professionals increasing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics is historically bottlenecked by poor in vivo stability and rapid renal clearance. To circumvent these limitations, drug development professionals increasingly rely on non-canonical, sterically constrained building blocks. (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid , commonly designated as Fmoc-α-Me-D-Ser(tBu)-OH , represents a premier class of α,α-disubstituted amino acids used to engineer conformational rigidity and proteolytic resistance into peptide backbones.

This whitepaper provides an in-depth analysis of the physicochemical properties of this compound, elucidates the mechanistic rationale for its use in drug design, and outlines field-validated protocols for overcoming the steric challenges it presents during Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling and Structural Rationale

Understanding the baseline physical and chemical properties of Fmoc-α-Me-D-Ser(tBu)-OH is critical for optimizing solvation, coupling efficiency, and purification strategies. The molecule features an orthogonal protection scheme: a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine, and an acid-labile tert-butyl (tBu) ether protecting the side-chain hydroxyl[1].

Table 1: Core Physicochemical Properties
PropertyValueStructural/Synthetic Implication
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-[(2-methylpropan-2-yl)oxy]propanoic acidDefines the absolute (R) stereochemistry (D-amino acid derivative)[1].
CAS Number 914399-96-5Unique identifier for the (R)-enantiomer[1].
Molecular Formula C₂₃H₂₇NO₅Dictates mass spectrometry expected adducts[1].
Molecular Weight 397.47 g/mol Used for precise stoichiometric calculations in SPPS[1].
XLogP3 3.7High lipophilicity requires polar aprotic solvents (DMF, NMP) for dissolution[1].
Topological Polar Surface Area 84.9 ŲInfluences overall peptide permeability when incorporated[1].
Hydrogen Bond Donors/Acceptors 2 Donors / 5 AcceptorsAffects secondary structure formation (e.g., intramolecular H-bonding)[1].

Data sourced and verified via[1].

Mechanistic Advantages in Drug Design: The Role of α-Methylation

The incorporation of an α-methyl group at the α-carbon transforms a standard D-Serine residue into a quaternary center. This seemingly minor structural modification exerts profound thermodynamic and biological effects.

Conformational Restriction

Natural peptides possess highly flexible backbones, leading to a massive entropic penalty upon binding to a target receptor. The α-methyl group introduces severe steric clashes with adjacent backbone atoms if the peptide attempts to adopt extended conformations. Consequently, the Ramachandran dihedral angles ( ϕ,ψ ) are heavily restricted, forcing the peptide into highly structured motifs—most notably α-helices or 310​ -helices. This pre-organization reduces the entropic cost of receptor binding, often resulting in exponentially higher binding affinities.

Proteolytic Evasion

Endogenous proteases recognize specific peptide backbone conformations and side-chain geometries to initiate hydrolytic cleavage. The dual modification present in this building block—inversion of stereochemistry (D-configuration) combined with α-methylation—creates a steric shield around the scissile amide bond. This effectively excludes the peptide from the active sites of most serine and metalloproteases, dramatically extending the in vivo half-life of the therapeutic[2].

Logic A α-Methylation of D-Serine B Steric Hindrance at Quaternary α-Carbon A->B C Restricted Ramachandran Angles (φ, ψ) B->C E Protease Active Site Exclusion B->E D Stabilization of Helical Motifs C->D F Enhanced In Vivo Half-Life & Efficacy D->F E->F

Fig 1: Mechanistic pathway of α-methylation inducing conformational stability and protease resistance.

Synthetic Integration: Overcoming Steric Hindrance in SPPS

While the α-methyl group is highly desirable for the final drug product, it presents a significant synthetic challenge. The quaternary α-carbon sterically shields the incoming amine, making standard coupling conditions (e.g., HBTU/DIEA at room temperature) highly inefficient. To achieve quantitative yields, the synthesis must employ highly reactive coupling reagents that utilize neighboring group participation, coupled with thermal energy.

Table 2: Coupling Reagent Efficacy for α,α-Dialkyl Amino Acids
Reagent SystemMechanism of ActionSuitability for α-Me-D-Ser
HBTU / DIEA Forms standard OBt active ester.Poor (< 40% yield). Sterically impeded.
DIC / OxymaPure Forms highly reactive, less bulky active ester.Good (~85% yield). Requires extended time.
HATU / HOAt / DIEA 7-aza nitrogen of HOAt provides intramolecular H-bonding to stabilize the transition state.Excellent (> 95% yield). The gold standard for hindered couplings.
Validated Protocol: Microwave-Assisted Coupling of Fmoc-α-Me-D-Ser(tBu)-OH

To ensure a self-validating and highly efficient coupling, the following protocol leverages HATU-mediated activation combined with microwave irradiation to overcome the activation energy barrier imposed by the α-methyl group.

Reagents Required:

  • Fmoc-α-Me-D-Ser(tBu)-OH (5.0 equivalents relative to resin loading)

  • HATU (4.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (10.0 equivalents)

  • N,N-Dimethylformamide (DMF) (Peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Ensure the terminal Fmoc group of the preceding amino acid has been removed using 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • Pre-Activation: In a clean vial, dissolve 5.0 eq of Fmoc-α-Me-D-Ser(tBu)-OH and 4.9 eq of HATU in a minimal volume of DMF (approx. 0.1 M concentration). Add 10.0 eq of DIEA. Causality Note: Using 4.9 eq of HATU prevents premature capping of the resin-bound amine by unreacted coupling reagent (guanidinylation).

  • Activation Time: Allow the mixture to activate at room temperature for exactly 2 minutes. The solution will turn pale yellow, indicating the formation of the highly reactive OAt ester.

  • Microwave Coupling: Transfer the activated solution to the resin. Irradiate the reaction vessel in a microwave peptide synthesizer at 75°C for 15 minutes . Causality Note: Thermal energy is strictly required to overcome the steric clash between the resin-bound amine and the quaternary α-carbon of the incoming residue.

  • Washing & Verification: Drain the reaction vessel and wash the resin with DMF (5x). Perform a standard Kaiser Test. If a slight blue tint remains (indicating incomplete coupling due to extreme hindrance), repeat steps 2-4 for a double coupling.

  • Capping: Treat the resin with Acetic Anhydride/DIEA/DMF (1:1:8) for 5 minutes to cap any unreacted amines, preventing deletion sequences in subsequent steps.

SPPS_Workflow N1 Resin-Bound Peptide Amine N2 Pre-activation (2 min) Fmoc-α-Me-D-Ser(tBu)-OH + HATU + DIEA N1->N2 Addition of Activated Ester N3 Microwave Coupling 75°C, 15 minutes N2->N3 N4 Kaiser Test Verification N3->N4 N4->N2 If Positive (Double Couple) N5 Capping (Ac2O / DIEA) N4->N5 If Negative (Complete) N6 Fmoc Deprotection (20% Piperidine) N5->N6

Fig 2: Microwave-assisted SPPS workflow for sterically hindered α-methyl amino acids.

Global Cleavage and Deprotection

Following the completion of the peptide sequence, the orthogonal protecting groups must be removed. The tBu group on the side chain of the α-Me-D-Ser residue is highly susceptible to acidolysis.

  • Protocol: Treat the resin with a cleavage cocktail consisting of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2 to 3 hours at room temperature.

  • Mechanism: The strong acid cleaves the peptide from the solid support and simultaneously removes the tBu ether, generating a highly stable tert-butyl cation, which is immediately quenched by the TIS scavenger to prevent re-alkylation of the peptide. The α-methyl group, being a stable carbon-carbon bond, remains permanently integrated into the peptide backbone.

References

  • PubChem. "(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid | C23H27NO5 | CID 101407874." National Center for Biotechnology Information. Available at:[Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Evolution of multiple, mutually orthogonal prolyl-tRNA synthetase/tRNA pairs for unnatural amino acid mutagenesis in Escherichia coli." Discussing the role of N-modified and α-methyl amino acids in imparting protease resistance. Available at:[Link]

Sources

Exploratory

Advanced NMR Characterization and Structural Profiling of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Executive Summary The incorporation of sterically hindered, α,α -disubstituted amino acids into peptide sequences is a cornerstone strategy in modern peptidomimetics and drug discovery. (R)-Fmoc-2-amino-3-tert-butoxy-2-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sterically hindered, α,α -disubstituted amino acids into peptide sequences is a cornerstone strategy in modern peptidomimetics and drug discovery. (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid —commonly referred to as Fmoc-(R)- α -Me-Ser(tBu)-OH —is a highly specialized building block used to enforce rigid backbone conformations and impart resistance to proteolytic degradation.

Unlike standard proteinogenic amino acids, the presence of a quaternary α -carbon in this molecule invokes the Thorpe-Ingold effect (gem-dialkyl effect), severely restricting the Ramachandran ϕ and ψ dihedral angles [1]. This conformational restriction is highly effective at stabilizing 310​ -helical structures in synthetic peptides [2]. However, this same steric bulk complicates analytical characterization. This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) structural validation of Fmoc-(R)- α -Me-Ser(tBu)-OH, detailing the causality behind expected chemical shifts, diastereotopic splitting patterns, and self-validating acquisition protocols.

Physicochemical & Structural Profile

Before initiating NMR acquisition, it is critical to establish the baseline physicochemical parameters of the molecule. The bulky 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and the tert-butyl (tBu) ether dictate the compound's solubility profile, necessitating the use of weakly polar, non-protic deuterated solvents (e.g., CDCl3​ ) to prevent spontaneous deprotection or signal exchange [3].

ParameterValue / Description
Chemical Name (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)-2-methylpropanoic acid
Common Abbreviation Fmoc-D- α -Me-Ser(tBu)-OH
CAS Registry Number 914399-96-5
Molecular Formula C23​H27​NO5​
Molecular Weight 397.46 g/mol
Stereochemistry (R)-configuration (D-amino acid derivative)
Optimal NMR Solvent CDCl3​ (Chloroform-d) or DMSO- d6​

Mechanistic Insights: The Role of α -Methylation

The structural utility of Fmoc-(R)- α -Me-Ser(tBu)-OH lies in its quaternary α -carbon. In standard amino acids, the α -proton allows for a high degree of rotational freedom. Replacing this proton with a methyl group introduces severe steric clashes with adjacent amide planes.

This steric hindrance forces the peptide backbone into a narrow energy minimum, effectively pre-organizing the peptide into a helical motif. Furthermore, the absence of the α -proton eliminates the primary site for racemization during solid-phase peptide synthesis (SPPS) and blocks the action of many endogenous proteases, dramatically enhancing the in vivo half-life of the resulting peptide therapeutic [2].

G Unmodified Standard Amino Acid (High Flexibility) AlphaMe α-Methylation (Gem-Dialkyl Addition) Unmodified->AlphaMe Steric Steric Hindrance (Thorpe-Ingold Effect) AlphaMe->Steric Angles Restricted φ/ψ Angles (Ramachandran Limits) Steric->Angles Helix 3_10 Helix Stabilization & Protease Resistance Angles->Helix

Fig 1: Conformational restriction pathway driven by the Thorpe-Ingold effect.

NMR Chemical Shift Data & Assignment Logic

The assignment of 1H and 13C NMR spectra for Fmoc-protected α -methyl amino acids requires careful attention to diastereotopic effects and rotameric states [4]. Because the α -carbon is a chiral center, the two protons on the adjacent β -carbon (the CH2​ linked to the tert-butoxy group) are in distinct magnetic environments. They do not appear as a simple doublet or triplet, but rather as an AB quartet or two distinct doublets with a strong geminal coupling constant ( 2J≈9.0 Hz).

Quantitative 1H NMR Chemical Shifts (400 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Logic7.76Doublet (d)2H7.5Fmoc Ar-H (Positions 4, 5)7.60Doublet (d)2H7.5Fmoc Ar-H (Positions 1, 8)7.40Triplet (t)2H7.5Fmoc Ar-H (Positions 3, 6)7.31Triplet (t)2H7.5Fmoc Ar-H (Positions 2, 7)5.85Singlet (br s)1H-Amide NH (Broad due to quadrupolar relaxation)4.38Doublet (d)2H7.0Fmoc CH2​ (Coupled to Fmoc CH)4.22Triplet (t)1H7.0Fmoc CH (Coupled to Fmoc CH2​ )3.85Doublet (d)1H9.0 β CH2a​ (Diastereotopic, downfield)3.55Doublet (d)1H9.0 β CH2b​ (Diastereotopic, upfield)1.55Singlet (s)3H- α CH3​ (Deshielded by adjacent quaternary center)1.15Singlet (s)9H-tert-Butyl CH3​ (Strong, sharp singlet) Note: The carboxylic acid proton (-COOH) typically exchanges rapidly or broadens significantly, often appearing as a very broad baseline hump between 10.0–12.0 ppm, or it may be entirely absent depending on trace moisture in the CDCl3​ .

Quantitative 13C NMR Chemical Shifts (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment Logic
176.5 Quaternary (C=O)Carboxylic acid carbonyl
155.2 Quaternary (C=O)Fmoc carbamate carbonyl
143.9, 141.3 Quaternary (Ar-C)Fmoc aromatic bridgehead carbons
127.7, 127.1, 125.1, 120.0 Methine (Ar-CH)Fmoc aromatic carbons
73.5 Quaternary (C)tert-Butyl central carbon (O-C)
66.8 Methylene ( CH2​ )Fmoc aliphatic CH2​
65.2 Methylene ( CH2​ ) β -carbon (Deshielded by oxygen)
61.5 Quaternary (C) α -carbon (Characteristic of α -Me substitution)
47.3 Methine (CH)Fmoc aliphatic CH
27.4 Methyl ( CH3​ )tert-Butyl methyl carbons (3x)
22.5 Methyl ( CH3​ ) α -methyl carbon

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in the structural assignment, the following self-validating protocol must be executed. This workflow prevents the misidentification of degradation products (such as dibenzofulvene from premature Fmoc cleavage) as product peaks [3].

Step-by-Step Methodology:
  • Sample Preparation :

    • Weigh exactly 15–20 mg of Fmoc-(R)- α -Me-Ser(tBu)-OH into a clean, static-free vial.

    • Dissolve in 0.6 mL of high-purity CDCl3​ (containing 0.03% v/v TMS as an internal standard).

    • Causality Rule: Ensure the CDCl3​ is stored over silver foil or basic alumina prior to use to neutralize trace DCl . Acidic environments can prematurely cleave the acid-sensitive tert-butyl ether protecting group.

  • Filtration :

    • Pass the dissolved sample through a tightly packed glass wool plug into a 5 mm precision NMR tube. This eliminates particulate matter that distorts magnetic field homogeneity.

  • Tuning and Shimming :

    • Insert the sample into the spectrometer (e.g., 400 MHz or higher).

    • Perform automated tuning and matching (ATM) for the 1H and 13C channels.

    • Execute gradient shimming (Z1-Z5). Validation Check: The TMS peak must have a full-width at half-maximum (FWHM) of ≤1.0 Hz.

  • 1D Acquisition :

    • 1H NMR : Acquire 16–32 scans with a relaxation delay ( D1​ ) of 2.0 seconds to ensure complete relaxation of the sterically hindered α -methyl protons.

    • 13C NMR : Acquire 1024–2048 scans using a power-gated decoupling sequence (e.g., zgpg30). Set D1​ to 2.5 seconds to allow the quaternary α -carbon and carbonyls to relax fully for accurate detection.

  • 2D Correlation (Optional but Recommended) :

    • If impurity overlap is suspected, run a 1H−13C HSQC to definitively link the diastereotopic β -protons (3.85 and 3.55 ppm) to the single β -carbon at 65.2 ppm.

G Start Sample Preparation (CDCl3, 298K) Acq1D 1D Acquisition (1H & 13C NMR) Start->Acq1D Acq2D 2D Correlation (COSY, HSQC, HMBC) Acq1D->Acq2D Analysis Spectral Assignment & Integration Acq2D->Analysis Validation Structural Validation (Purity >98%) Analysis->Validation

Fig 2: Self-validating NMR acquisition and structural assignment workflow.

Conclusion

The structural validation of Fmoc-(R)- α -Me-Ser(tBu)-OH relies heavily on recognizing the NMR signatures imparted by its restricted geometry. The diagnostic diastereotopic splitting of the β -protons, combined with the distinct upfield shift of the α -methyl group, serves as the primary validation metric. By adhering to the stringent, acid-free acquisition protocols outlined above, researchers can guarantee the integrity of this critical building block prior to its deployment in complex solid-phase peptide syntheses.

References

  • Expanding the NMR toolkit for biological solids: oxygen-17 enriched Fmoc-amino acids New Journal of Chemistry (RSC) URL:[Link]

  • Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution) Biopolymers (Peptide Science) URL:[Link]

  • Fmoc-Amox, A Suitable Reagent for the Introduction of Fmoc The Journal of Organic Chemistry (ACS) URL:[Link]

Foundational

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mass Spectrometric and Molecular Weight Characterization of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid In the landscape of modern drug discovery and peptide synthesis, the p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometric and Molecular Weight Characterization of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

In the landscape of modern drug discovery and peptide synthesis, the precise characterization of building blocks is not merely a procedural step but the foundation of reproducible and reliable scientific outcomes. (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, a non-canonical amino acid, offers unique steric and conformational constraints valuable in the design of novel peptidomimetics and therapeutic agents. Its accurate mass determination is critical for reaction monitoring, purity assessment, and ultimate structural confirmation.

This guide provides an in-depth analysis of two fundamental yet distinct mass parameters for this compound: the molecular weight and the exact monoisotopic mass . Understanding the causality behind their determination and application is paramount for researchers leveraging high-resolution analytical techniques.

Core Physicochemical Identifiers

A prerequisite to any in-depth analysis is the consolidation of the compound's primary identifiers and its fundamental mass properties. The molecular formula serves as the basis for all subsequent mass calculations.

IdentifierValueSource
Compound Name (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acidN/A
Synonym Fmoc-α-Me-D-Ser(tBu)-OH[1]
CAS Number 914399-96-5[1][2]
Molecular Formula C₂₃H₂₇NO₅[1][2][3][4]
Molecular Weight ~397.47 g/mol [2][4]
Exact Monoisotopic Mass 397.188923 Da[1]

Distinguishing Molecular Weight from Monoisotopic Mass: A Conceptual Framework

The terms "molecular weight" and "monoisotopic mass" are often used interchangeably in general chemistry, but in the context of mass spectrometry, their distinction is critical. The choice of which value to use is dictated by the resolution of the analytical instrument.

  • Molecular Weight (or Average Molecular Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the constituent atoms in a molecule. It is calculated using the standard atomic weights of the elements, which themselves are weighted averages based on natural isotopic abundance. This is the value used in stoichiometric calculations for bulk materials. For instance, the atomic weight of carbon is ~12.011 amu, accounting for both ¹²C and the ~1.1% natural abundance of ¹³C.

  • Exact Monoisotopic Mass: This is the calculated exact mass of a molecule containing only the most abundant naturally occurring stable isotope of each element. For (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (C₂₃H₂₇NO₅), this calculation uses the mass of the most abundant isotopes: ¹²C, ¹H, ¹⁴N, and ¹⁶O. This value is exclusively relevant to high-resolution mass spectrometry (HRMS), where instruments like Orbitrap or FT-ICR MS can resolve the isotopic fine structure of a molecule.

The following diagram illustrates the conceptual relationship between these two mass parameters for a given molecule.

G cluster_0 Conceptual Origin of Mass Values cluster_1 Based on All Natural Isotopes cluster_2 Based on Most Abundant Isotope cluster_3 Primary Application Molecule Molecular Formula (e.g., C₂₃H₂₇NO₅) MW_Calc Calculation using Weighted Average Atomic Weights (e.g., C ≈ 12.011, H ≈ 1.008) Molecule->MW_Calc MM_Calc Calculation using Exact Mass of Principal Isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O) Molecule->MM_Calc MW Molecular Weight (~397.47 g/mol) MW_Calc->MW Yields App_MW Bulk Chemistry Stoichiometry MW->App_MW MM Monoisotopic Mass (397.188923 Da) MM_Calc->MM Yields App_MM High-Resolution Mass Spectrometry (HRMS) MM->App_MM

Caption: Conceptual workflow distinguishing molecular weight from monoisotopic mass.

Authoritative Protocol: Determination of Exact Monoisotopic Mass via High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a self-validating system for the unambiguous determination of the exact monoisotopic mass of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. The inclusion of an internal calibrant ensures the trustworthiness and accuracy of the measurement.

Objective: To determine the exact monoisotopic mass of the target analyte with sub-ppm (parts-per-million) mass accuracy.

Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ series or Bruker maXis II ETD) coupled to an electrospray ionization (ESI) source.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh ~1 mg of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.

    • Dissolve in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid facilitates protonation for positive ion mode ESI.

  • Instrument Calibration:

    • Prior to sample analysis, perform an external calibration of the mass spectrometer according to the manufacturer's guidelines using a certified calibration mixture (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution). This ensures the foundational mass accuracy of the instrument across a wide m/z range.

  • Infusion and Data Acquisition:

    • Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Direct infusion is preferred for this application as it provides a stable ion signal without chromatographic complications.

    • Acquire data in positive ion mode, as the molecule readily accepts a proton ([M+H]⁺).

    • Set the instrument to acquire data in high-resolution mode (resolving power > 60,000 at m/z 400) over a scan range of m/z 150-1000.

    • Trustworthiness Checkpoint: To ensure the highest accuracy, introduce a known internal calibrant (lock mass) that does not interfere with the analyte signal (e.g., a background ion like polysiloxane). This allows for real-time correction of any minor mass drift during the acquisition.

  • Data Analysis:

    • Extract the mass spectrum. The most abundant peak should correspond to the protonated molecule, [M+H]⁺.

    • The theoretical exact monoisotopic mass of the protonated species is calculated as:

      • Mass of neutral molecule (C₂₃H₂₇NO₅): 397.188923 Da

      • Mass of a proton (H⁺): 1.007276 Da

      • Theoretical [M+H]⁺: 398.196199 Da

    • Compare the experimentally measured m/z value of the most abundant isotopic peak with the theoretical value.

    • Calculate the mass error in ppm using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10⁶

    • A mass error of < 3 ppm provides high confidence in the elemental composition assignment.

The following workflow diagram visualizes this experimental protocol.

G start Start prep 1. Sample Preparation (1-10 µg/mL in ACN/H₂O + 0.1% Formic Acid) start->prep cal 2. Instrument Calibration (External Calibrant) prep->cal acq 3. Data Acquisition (Direct Infusion, ESI+, HRMS) cal->acq lockmass Trustworthiness Check: Internal Lock Mass Correction acq->lockmass analysis 4. Data Analysis (Extract [M+H]⁺ Peak) lockmass->analysis calc Calculate Mass Error (ppm) analysis->calc end End: Confident Mass Assignment (< 3 ppm error) calc->end

Caption: Experimental workflow for HRMS-based monoisotopic mass determination.

Conclusion

For researchers engaged in peptide synthesis and drug development, the distinction between molecular weight and monoisotopic mass is fundamental to analytical characterization. While the molecular weight (~397.47 g/mol ) is essential for stoichiometric calculations in the laboratory, the exact monoisotopic mass (397.188923 Da) is the definitive value for structural confirmation by high-resolution mass spectrometry. The protocol detailed herein provides a robust framework for achieving high-confidence empirical data that aligns with the theoretical values, ensuring the integrity of subsequent research and development efforts.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101407874, (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. [Link]

Sources

Exploratory

crystal structure and X-ray crystallography of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

An In-depth Technical Guide to the Prospective Crystallographic Analysis of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid Authored by: A Senior Application Scientist Foreword: The Structural Imperative for Novel...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Prospective Crystallographic Analysis of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Authored by: A Senior Application Scientist

Foreword: The Structural Imperative for Novel Amino Acid Analogs

In the landscape of modern peptidomimetics and drug development, the precise three-dimensional architecture of a molecule is not merely an academic curiosity; it is the foundational blueprint for its function. The title compound, (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid—a sterically hindered, non-proteinogenic amino acid—represents a class of building blocks designed to impart specific conformational constraints upon a peptide backbone. Its bulky tert-butyl and α-methyl groups can significantly influence folding, stability, and receptor-binding affinity.

While a publicly available, solved crystal structure for this specific molecule is not found in primary crystallographic databases as of the time of this writing, this guide serves a more critical purpose. It is designed as a comprehensive roadmap for a research team that has synthesized this compound and seeks to elucidate its definitive solid-state structure through X-ray crystallography. We will proceed with an expert-driven methodology, detailing not just the "how" but the fundamental "why" behind each experimental choice, from crystallization to data interpretation. This document is a self-validating protocol, grounded in authoritative crystallographic principles.

Part 1: Synthesis and Purification—The Non-Negotiable Prerequisite

The journey to a high-quality crystal structure begins not at the diffractometer, but in the synthesis flask. Crystallization is, in essence, an act of extreme purification. The presence of even minor impurities, such as diastereomers, enantiomers, or residual solvents, can profoundly inhibit or entirely prevent the formation of single crystals suitable for X-ray diffraction.

Plausible Synthetic Strategy

A common and effective route to α,α-disubstituted amino acids of this nature involves the Strecker synthesis or asymmetric alkylation of a chiral glycine enolate equivalent. A generalized, plausible pathway is outlined below. The critical step is the introduction of the α-methyl group with the correct stereochemistry, followed by protection and hydrolysis.

Protocol: Rigorous Purification for Crystallographic-Grade Material
  • Initial Purification: Following the final synthetic step (e.g., saponification of a methyl ester precursor), the crude product should be subjected to standard workup procedures to remove bulk reagents.

  • Chromatographic Separation: Flash column chromatography is mandatory. Given the amphiphilic nature of the molecule (hydrophobic Fmoc and tert-butyl groups; hydrophilic carboxylic acid), a gradient elution on silica gel is recommended.

    • Mobile Phase Rationale: A gradient of methanol (or ethanol) in dichloromethane (DCM) with 0.5-1% acetic acid is a robust starting point. The acetic acid is crucial to keep the carboxylic acid protonated, preventing streaking on the silica gel.

  • Purity Validation: The purity of the combined fractions must be assessed as ≥99% by multiple orthogonal methods.

    • High-Performance Liquid Chromatography (HPLC): Use both reversed-phase (e.g., C18 column) and chiral columns to confirm enantiomeric and diastereomeric purity.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential to confirm the chemical identity and check for any residual solvents or synthetic precursors.

    • Mass Spectrometry (MS): To confirm the molecular weight.

Part 2: The Art and Science of Crystallization

Obtaining single crystals is often the most challenging, trial-and-error phase of a crystallographic study. The goal is to slowly and systematically guide the molecules to self-assemble into a highly ordered, three-dimensional lattice. For a molecule like (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, its conformational flexibility and mix of polar/non-polar regions present a distinct challenge.

Crystallization Workflow Diagram

Crystallization_Workflow cluster_conditions Primary Screening Techniques start_node High-Purity Compound (≥99%) process_node_1 process_node_1 start_node->process_node_1 Dissolve in Solvent(s) process_node process_node condition_node condition_node outcome_node Single Crystals Formed fail_node fail_node condition_node_1 Slow Evaporation (Volatile Solvents) fail_node->condition_node_1 Re-screen with new solvents/ additives process_node_1->condition_node_1 Screen Conditions process_node_2 Incubate & Observe (Days to Weeks) condition_node_1->process_node_2 condition_node_2 Vapor Diffusion (Hanging/Sitting Drop) condition_node_2->process_node_2 condition_node_3 Solvent Layering (Miscible Pairs) condition_node_3->process_node_2 process_node_2->outcome_node Success process_node_2->fail_node Failure

Caption: A generalized workflow for the crystallization of a novel organic compound.

Recommended Crystallization Protocols
Protocol A: Slow Evaporation

This is often the simplest and most successful method for organic molecules.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. For the title compound, solvents like acetone, ethyl acetate, or a mixture of DCM/heptane are excellent starting points.

  • Preparation: Prepare a nearly saturated solution of the compound (~10-20 mg/mL) in the chosen solvent system in a small, clean vial.

  • Incubation: Cover the vial with a cap that has been pierced with a fine needle, or with parafilm with a few needle holes. This allows for very slow evaporation of the solvent.

  • Environment: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

Protocol B: Vapor Diffusion (Sitting Drop)

This method allows for a more controlled approach to reaching supersaturation.

  • Reservoir Solution: Fill the outer well of a sitting drop plate with 500 µL of a "precipitant" solvent—one in which the compound is poorly soluble (e.g., heptane, hexane).

  • Drop Preparation: In the central post, place a 2-4 µL drop of a concentrated solution of the compound dissolved in a "solvent" that is miscible with the precipitant (e.g., acetone, ethyl acetate).

  • Equilibration: Seal the well. The more volatile solvent from the drop will slowly diffuse into the reservoir, while vapor from the precipitant diffuses into the drop. This gradually increases the concentration of the compound in the drop, ideally leading to crystal formation.

Data Table: Suggested Crystallization Screening Conditions
Method Solvent System (Compound dissolved in) Precipitant / Anti-Solvent Rationale & Expert Insight
Slow EvaporationAcetoneN/AAcetone's polarity is well-suited to dissolve both the polar acid and non-polar Fmoc group. Its moderate volatility allows for controlled crystal growth.
Slow EvaporationEthyl Acetate / Heptane (e.g., 2:1 v/v)N/AA binary system allows fine-tuning of polarity and solubility. Heptane reduces overall solubility, bringing the system closer to saturation.
Vapor DiffusionDichloromethane (DCM)PentaneThe high volatility of both solvents can lead to rapid equilibration. Best for screening for initial crystalline "hits."
Solvent LayeringTetrahydrofuran (THF)HexaneA concentrated solution in THF can be carefully layered with the less dense, miscible anti-solvent hexane. Crystals may form at the interface.

Part 3: X-ray Diffraction and Structure Solution

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible defects) is obtained, the X-ray diffraction experiment can proceed.

Experimental Workflow Diagram

XRay_Workflow cluster_data_processing Data Processing start_node Select & Mount Single Crystal process_node_1 process_node_1 start_node->process_node_1 Cryo-cooling (e.g., 100 K) process_node process_node data_node data_node result_node result_node final_node Final Crystal Structure (CIF File) result_node->final_node Yes process_node_4 Structure Refinement (Least-Squares Fitting) result_node->process_node_4 No, rebuild model process_node_2 process_node_2 process_node_1->process_node_2 Center in X-ray Beam data_node_1 Indexing (Determine Unit Cell & Lattice) process_node_2->data_node_1 Collect Diffraction Data data_node_2 Integration (Measure Spot Intensities) data_node_1->data_node_2 data_node_3 Scaling & Merging (Correct for experimental variations) data_node_2->data_node_3 process_node_3 Structure Solution (Phase Problem - e.g., Direct Methods) data_node_3->process_node_3 Structure Factor File (*.hkl) process_node_3->process_node_4 process_node_4->result_node Model Converged?

Caption: The standard workflow for small-molecule single-crystal X-ray diffraction.

Protocol: From Crystal to Structure
  • Crystal Mounting: A suitable crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

    • Causality: Cryo-cooling minimizes atomic vibrations and significantly reduces radiation damage from the X-ray beam, leading to higher-quality data.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam (e.g., from a Mo or Cu source) on a modern diffractometer. The crystal is rotated, and a series of diffraction images are collected on a detector.

  • Data Processing: Specialized software (e.g., CrysAlisPro, SAINT, XDS) is used to process the raw images.

    • Indexing: The positions of the diffraction spots are used to determine the unit cell dimensions (a, b, c, α, β, γ) and the crystal lattice type.

    • Integration: The intensity of each reflection is measured.

    • Scaling: The data from all images are scaled and merged to create a single reflection file.

  • Structure Solution and Refinement: This is where the 3D model of the molecule is built.

    • Software: Programs like SHELXT (for solution) and SHELXL (for refinement), often used within graphical interfaces like Olex2 or WinGX, are the gold standard.

    • Solution: The software uses the intensity data to solve the "phase problem" and generate an initial electron density map, which reveals the positions of most non-hydrogen atoms.

    • Refinement: This is an iterative process of adjusting the atomic positions, thermal parameters, and other model variables to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. Hydrogen atoms are typically placed in calculated positions.

Hypothetical Crystallographic Data Table

Based on similar known structures of Fmoc-protected amino acids, a plausible set of crystallographic parameters for the title compound is presented below. This serves as an example of the data one would obtain and report.

Parameter Hypothetical Value Significance
Chemical FormulaC₂₅H₃₁NO₅Defines the atomic composition of the asymmetric unit.
Formula Weight425.51 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell. Orthorhombic is also common.
Space GroupP2₁A common chiral space group for enantiopure compounds.
a, b, c (Å)a = 9.5, b = 15.0, c = 10.5The dimensions of the unit cell.
α, γ (°)90Angles fixed by the monoclinic system.
β (°)98.5The unique angle in the monoclinic system.
Volume (ų)1480The volume of one unit cell.
Z2Number of molecules in the unit cell.
Density (calc)1.430 g/cm³Calculated density based on Z and unit cell volume.
R₁ [I > 2σ(I)]< 0.05A key indicator of the quality of the final model fit. A value below 5% is considered good.
wR₂ (all data)< 0.12A weighted R-factor based on all data; also indicates a good refinement.

Part 4: Structural Interpretation—From Data to Insight

The final Crystallographic Information File (CIF) is a rich source of information. Analysis should focus on both intramolecular (conformation) and intermolecular (packing) features.

Intramolecular Conformation
  • Torsion Angles: The key torsion angles around the N-Cα and Cα-C' bonds (φ and ψ analogs) will define the local conformation. The bulky tert-butyl and α-methyl groups are expected to severely restrict the allowed conformational space compared to a simple amino acid like glycine.

  • Fmoc Group Orientation: The orientation of the large, planar fluorenyl group relative to the amino acid backbone is critical. It can adopt conformations that either shield one face of the molecule or extend away from it.

  • Carboxylic Acid: The orientation of the carboxylic acid group will be pivotal in determining the hydrogen-bonding network.

Intermolecular Interactions and Crystal Packing
  • Hydrogen Bonding: The most significant interaction will likely be a strong hydrogen bond between the carboxylic acid groups of adjacent molecules. This could form a classic "dimer" motif or a more extended chain, which is a primary driver for the overall crystal packing.

  • π-Stacking: The electron-rich fluorenyl rings of the Fmoc groups are highly likely to engage in π-π stacking interactions, creating columns or sheets within the crystal lattice.

  • van der Waals Forces: The bulky, non-polar tert-butyl groups will pack efficiently to maximize van der Waals contacts, filling space between the more polar and aromatic regions.

The interplay between the strong, directional hydrogen bonds and the weaker, but significant, π-stacking and van der Waals forces will define the final, elegant three-dimensional architecture of the crystal. Elucidating this structure provides invaluable, atom-level resolution insight that can inform rational drug design, force field parameterization for molecular modeling, and our fundamental understanding of peptide chemistry.

References

A consolidated list of authoritative resources to support the protocols and principles described in this guide.

  • Title: Crystal Growth of Organic Materials Source: American Chemical Society URL: [Link]

  • Title: X-Ray Crystallography Source: Michigan State University, Department of Chemistry URL: [Link]

  • Title: Practical Aspects of Modern Routine Small Molecule X-ray Crystallography Source: SpringerLink URL: [Link]

  • Title: SHELX Homepage Source: University of Göttingen URL: [Link]

  • Title: Olex2: A complete structure solution, refinement and analysis program Source: OlexSys Ltd. URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Introduction: Navigating the Challenges of Steric Hindrance in SPPS The incorporation of α,α-disubstituted amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These modi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Steric Hindrance in SPPS

The incorporation of α,α-disubstituted amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These modifications introduce significant conformational constraints, which can enhance proteolytic stability, modulate biological activity, and enforce specific secondary structures such as helices and β-turns.[1] (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is a prime example of such a building block, offering both an α-methyl group for conformational rigidity and a tert-butoxy-protected hydroxyl functionality.

However, the very features that make this amino acid desirable also present considerable challenges to standard Solid-Phase Peptide Synthesis (SPPS) protocols. The steric bulk at the α-carbon significantly impedes both the coupling of the amino acid and the deprotection of the subsequent N-terminal Fmoc group.[2][3] This guide provides a detailed examination of the underlying chemical principles and offers robust, field-proven protocols to successfully incorporate this sterically hindered amino acid into synthetic peptides.

Core Principles and Strategic Considerations

The successful synthesis of peptides containing (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid hinges on overcoming the kinetic barriers imposed by its structure. The standard Fmoc/tBu SPPS strategy requires significant modifications at key stages.[4]

The Coupling Reaction: A Battle Against Steric Occlusion

The primary obstacle is the formation of the peptide bond. The α-methyl group and the bulky tert-butoxy moiety shield the carboxyl group, making it less accessible to the incoming N-terminal amine of the resin-bound peptide. Consequently, standard coupling reagents like Dicyclohexylcarbodiimide (DCC) are often inefficient, leading to low yields and deletion sequences.[5]

To overcome this, highly potent activating reagents are essential. Uronium/aminium salts such as HATU , HBTU , and HCTU , or phosphonium salts like PyBOP , are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[5] For exceptionally challenging couplings, the in situ generation of an acyl fluoride represents a highly effective, albeit more specialized, strategy.[5][6]

Furthermore, reaction conditions must be optimized to drive the coupling to completion. This often involves:

  • Increased Equivalents: Using a higher excess of the amino acid and coupling reagents.

  • Extended Reaction Times: Allowing for longer coupling durations, sometimes overnight.[5]

  • Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid.[5]

  • Microwave-Assisted SPPS (MA-SPPS): Utilizing microwave energy to increase the reaction rate and drive difficult couplings to completion efficiently.[2][3][7]

Fmoc Deprotection: Unmasking a Hindered Amine

Following a successful coupling, the removal of the N-terminal Fmoc group from the newly incorporated α,α-disubstituted amino acid can also be sluggish. The steric environment around the nitrogen can hinder the approach of the piperidine base. Incomplete Fmoc removal is a critical failure point, as it leads to the deletion of the next amino acid in the sequence.

To ensure complete deprotection, the standard 20% piperidine in DMF protocol may need to be modified by:

  • Extending Deprotection Time: Increasing the duration of the piperidine treatment.

  • Using a Stronger Base System: Employing a more potent, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine.[8][9] Caution is advised, as DBU can promote side reactions like aspartimide formation in sensitive sequences.[9]

Final Cleavage: Liberating the Peptide and the Role of Scavengers

The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups, including the tert-butyl group of the modified serine derivative. This is typically achieved with a high concentration of Trifluoroacetic Acid (TFA).

During this process, the acid-labile protecting groups are released as highly reactive carbocations (e.g., the tert-butyl cation).[10] These electrophilic species can re-attach to nucleophilic residues in the peptide, such as Tryptophan, Methionine, Cysteine, and Tyrosine, leading to undesired side products.[10] To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the carbocations.[11]

The tert-butyl cation generated from the (R)-2-amino-3-tert-butoxy-2-methyl-propionic acid side chain, as well as from other tBu-protected residues, makes the use of an effective scavenger crucial. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[12]

Experimental Protocols

The following protocols are designed for a standard 0.1 mmol scale synthesis and may require optimization based on the specific peptide sequence and available instrumentation.

Diagram: Modified SPPS Workflow for Sterically Hindered Amino Acids

SPPS_Workflow cluster_spps_cycle SPPS Cycle for (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid cluster_cleavage Final Cleavage and Deprotection Resin 1. Resin Swelling (DMF, 30-60 min) Fmoc_Deprotection 2. Fmoc Deprotection (Modified Conditions: Extended time or DBU/Piperidine) Resin->Fmoc_Deprotection Wash_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Wash_1 Coupling 4. Coupling (High-equivalents of AA/HATU, Extended time or Microwave) Wash_1->Coupling Wash_2 5. Washing (DMF, DCM) Coupling->Wash_2 Kaiser_Test 6. Monitoring (Kaiser Test) Wash_2->Kaiser_Test Kaiser_Test->Coupling If Positive (Double Couple) Repeat Repeat for next AA Kaiser_Test->Repeat If Negative Final_Wash 7. Final Washing (DCM, Dry Resin) Repeat->Final_Wash After final AA Cleavage 8. Cleavage Cocktail Addition (TFA/TIS/H2O, 2-3h) Final_Wash->Cleavage Precipitation 9. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification

Caption: Modified SPPS workflow for hindered amino acids.

Protocol 1: Modified Fmoc Deprotection

Rationale: To ensure complete removal of the Fmoc group from the sterically hindered N-terminus, a more robust deprotection strategy is required.

Option A: Extended Piperidine Treatment

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the solvent.

  • Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes.

  • Drain the solution.

  • Treat the resin again with 20% (v/v) piperidine in DMF for an extended period of 20-30 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (2 times).

Option B: DBU/Piperidine Treatment [8]

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the solvent.

  • Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Add the DBU/piperidine solution to the resin and agitate at room temperature for 5-10 minutes.

  • Repeat the treatment with fresh deprotection solution for another 5-10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (2 times).

Protocol 2: High-Efficiency Coupling using HATU

Rationale: To overcome the steric hindrance and achieve high coupling efficiency, a potent uronium salt-based activator (HATU) is used in conjunction with increased equivalents and pre-activation. Microwave irradiation is highly recommended.[2][3][7]

  • Following Fmoc deprotection and washing, ensure the resin is well-swelled in DMF.

  • In a separate vessel, pre-activate the (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid:

    • Dissolve the amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • For Conventional SPPS: Allow the coupling reaction to proceed for 2-4 hours at room temperature. A second coupling with fresh reagents for another 2 hours is recommended.

  • For Microwave-Assisted SPPS: Heat the reaction mixture in a microwave peptide synthesizer (e.g., 20-30 minutes at 75-90°C). Multiple cycles may be beneficial.

  • After the coupling is complete, wash the resin thoroughly with DMF and DCM.

  • Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling (double coupling) is necessary.[1]

Data Presentation: Coupling Reagent Comparison
Coupling ReagentClassRelative Efficiency for Hindered CouplingsKey Considerations
DCC/DICCarbodiimideLowInefficient for α,α-disubstituted amino acids; can form insoluble urea byproducts.[5]
HBTU/HCTUUronium/Aminium SaltHighHighly effective, but HATU is often preferred for minimizing racemization.[13]
HATU Uronium/Aminium Salt Very High Recommended for its rapid kinetics and low racemization risk. [6][13]
PyBOP/PyAOPPhosphonium SaltHighVery effective, but can be more expensive. PyBroP is even more reactive for extreme cases.[13][14]
COMU Uronium Salt Very High A newer generation reagent with efficiency comparable to HATU, with improved safety and solubility profile.[6]
Protocol 3: Final Cleavage and Deprotection

Rationale: This protocol uses a standard, robust cleavage cocktail ("Reagent B" variant) that is effective for removing the acid-labile tert-butyl protecting groups while minimizing side reactions through the use of effective scavengers.[12]

  • After the final SPPS cycle, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail:

    • 95% TFA

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS)

  • Add the freshly prepared cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing ~10-fold excess of cold diethyl ether.

  • Wash the resin with a small amount of fresh TFA and add it to the ether.

  • A white precipitate of the crude peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude peptide under vacuum.

  • Analyze the crude product by HPLC and Mass Spectrometry, and purify by preparative RP-HPLC.

Diagram: Mechanism of TFA Cleavage and Scavenging

Cleavage_Mechanism cluster_cleavage TFA-Mediated Deprotection cluster_scavenging Carbocation Scavenging cluster_side_reaction Potential Side Reaction (Undesired) Peptide_tBu Peptide-Ser(tBu) Peptide_OH Peptide-Ser(OH) Peptide_tBu->Peptide_OH + TFA tBu_cation tert-Butyl Cation (Reactive) Peptide_tBu->tBu_cation + TFA TFA TFA (H+) TIS Triisopropylsilane (TIS) (Scavenger) tBu_cation->TIS Reaction Trp_residue Tryptophan Residue (Nucleophilic) tBu_cation->Trp_residue Attack Trapped_Product Stable Alkylated Silane TIS->Trapped_Product Forms Alkylated_Trp Alkylated Tryptophan (Side Product) Trp_residue->Alkylated_Trp Forms

Caption: TFA cleavage generates reactive tert-butyl cations which are trapped by TIS.

Troubleshooting

ProblemPotential CauseRecommended Solution
Low Coupling Efficiency (Positive Kaiser Test) Insufficient activation or reaction time due to steric hindrance.Perform a second coupling (double coupling). Increase the excess of amino acid and HATU. Use microwave-assisted heating to drive the reaction.
Deletion of the residue after the hindered AA Incomplete Fmoc deprotection of the hindered amino acid.Extend the second piperidine treatment time (to 20-30 min). Use a DBU/piperidine cocktail for deprotection.
Low Yield of Crude Peptide Peptide aggregation on the resin; incomplete couplings throughout the synthesis.Use N-Methylpyrrolidone (NMP) instead of DMF for its superior solvating properties. Incorporate chaotropic agents if aggregation is severe.
Side products observed after cleavage (+56 Da) Re-attachment of the tert-butyl cation to nucleophilic residues (e.g., Trp, Cys).Ensure the cleavage cocktail is freshly prepared with sufficient TIS. Perform cleavage at room temperature or colder to minimize side reactions.

Conclusion

The successful incorporation of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid into synthetic peptides is readily achievable with strategic modifications to standard SPPS protocols. By employing high-potency coupling reagents, optimizing deprotection steps, and utilizing appropriate cleavage cocktails with effective scavengers, researchers can harness the unique conformational and stability-enhancing properties of this valuable building block. The judicious use of microwave-assisted synthesis is particularly recommended to enhance both the speed and efficiency of incorporating such sterically demanding residues. These protocols provide a robust framework for scientists engaged in advanced peptide synthesis and drug discovery.

References

  • W. C. Chan, P. D. White (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. [Link]

  • Mthembu, S. N., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • Yajima, H., & Fujii, N. (2025). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols. Humana Press. [Link]

  • Fields, C. G., & Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols. Humana Press. [Link]

  • ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • CD Formulation. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Wade, J. D., et al. (2000). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. Letters in Peptide Science, 7, 157-165. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Liu, W., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10765–10773. [Link]

Sources

Application

Application Note &amp; Protocols: Strategic Incorporation of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic Acid for the Design of Advanced Peptidomimetics

Abstract The design of peptidomimetics with enhanced structural stability and biological resilience is a cornerstone of modern drug discovery. α,α-Disubstituted amino acids are pivotal in this endeavor, as they impose sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The design of peptidomimetics with enhanced structural stability and biological resilience is a cornerstone of modern drug discovery. α,α-Disubstituted amino acids are pivotal in this endeavor, as they impose specific conformational constraints on the peptide backbone, leading to the formation of stable secondary structures like helices and protecting against proteolytic degradation.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, a unique α-methylated and side-chain-protected building block, into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind its use, address the synthetic challenges posed by its steric hindrance, and provide optimized, field-proven protocols to ensure successful synthesis.

Introduction: The Rationale for α-Methylation

(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is a derivative of threonine, distinguished by two critical modifications: an α-methyl group and a tert-butyl ether protecting the side-chain hydroxyl group.

  • Conformational Rigidity: The primary driver for using this building block is the gem-disubstituted α-carbon. Unlike natural L-amino acids, the presence of the α-methyl group severely restricts the permissible values of the Ramachandran dihedral angles (φ and ψ). This steric constraint is a powerful tool for nucleating and stabilizing helical conformations (primarily 3₁₀- and α-helices) within a peptide chain, a key structural motif in many protein-protein interactions.[1][2][3][4]

  • Proteolytic Stability: The α-methyl group acts as a steric shield, rendering the adjacent peptide bonds highly resistant to cleavage by endogenous proteases. This significantly enhances the in-vivo half-life of the resulting peptidomimetic, a crucial attribute for therapeutic candidates.[2][4]

  • Orthogonal Protection Strategy: The N-terminal Fmoc group and the side-chain tert-butyl (tBu) group are fully compatible with the standard Fmoc/tBu orthogonal SPPS strategy.[5][6] The Fmoc group is removed with a base (e.g., piperidine), while the acid-labile tBu group is stable to these conditions and is removed during the final trifluoroacetic acid (TFA)-mediated cleavage step.[5]

Below is the chemical structure of the title compound.

Caption: Chemical Structure of the Title Compound.[7]

The Core Challenge: Overcoming Steric Hindrance in Peptide Coupling

The very feature that makes this amino acid valuable—the α-methyl group—also presents the primary synthetic hurdle. The steric bulk around the α-carbon significantly slows the kinetics of peptide bond formation.[8][9][10] Standard coupling reagents used in SPPS, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are often insufficient to drive the reaction to completion, leading to low yields and deletion sequences.[8][10]

The key to success lies in utilizing more potent activating agents that can generate highly reactive intermediates capable of overcoming this steric barrier.

Recommended Reagents and Materials

Category Reagent/Material Rationale & Notes
Amino Acid (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acidThe core building block. Ensure high purity.
Resin Rink Amide, Wang, or 2-Chlorotrityl ResinChoice depends on the desired C-terminal functionality (amide or carboxylic acid).[11]
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM)Use high-purity, amine-free grade DMF to prevent premature Fmoc deprotection.[11]
Fmoc Deprotection 20% Piperidine in DMFStandard reagent for Fmoc removal.[9]
Coupling Reagents HATU , HCTU , or COMU Highly Recommended. These uronium/aminium salts form highly reactive OAt or Oxyma esters, which are more effective than HOBt-based esters for hindered couplings.[8][12]
Base N,N-Diisopropylethylamine (DIPEA) or 2,4,6-CollidineA non-nucleophilic base is essential to facilitate the coupling reaction without causing side reactions.[8]
Monitoring Kaiser Test Kit, Chloranil TestThe Kaiser test is used to detect free primary amines. A negative result (yellow beads) indicates complete coupling.[9]
Capping Acetic Anhydride, DIPEA in DMFFor terminating unreacted amine groups to prevent the formation of deletion sequences.[13]
Cleavage Cocktail 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)A standard "Reagent K" variation for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups (like tBu). TIS is a crucial scavenger for tert-butyl cations.[5]

Experimental Protocols

The following protocols are optimized for the manual incorporation of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. They assume a standard 0.1 mmol synthesis scale.

Protocol 1: Optimized Coupling Cycle

This protocol details a "double coupling" strategy using HATU, a robust method for ensuring high coupling efficiency with sterically hindered residues.[9]

Start Problem: Positive Kaiser Test (Incomplete Coupling) CheckReagents 1. Verify Reagents - Is DMF amine-free? - Are coupling reagents fresh? - Is stoichiometry correct? Start->CheckReagents DoubleCouple 2. Implement Double Coupling (Protocol 1) CheckReagents->DoubleCouple If reagents are OK Modify 3. Modify Conditions - Extend coupling time (e.g., overnight) - Increase temperature (e.g., 40-50°C) (Caution: Risk of racemization) DoubleCouple->Modify If still positive Solvent 4. Change Solvent - Switch from DMF to NMP to disrupt aggregation Modify->Solvent If still positive Reagent 5. Switch Coupling Reagent - If using HCTU, try HATU or COMU Solvent->Reagent If still positive Cap Final Step: Cap Unreacted Amines (Protocol 2) Reagent->Cap If still positive

Caption: Troubleshooting Workflow for Coupling Failure.

Conclusion

The incorporation of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is a powerful strategy for developing peptidomimetics with pre-organized helical structures and enhanced resistance to proteolysis. While its steric bulk poses a significant synthetic challenge, this can be reliably overcome by moving beyond standard coupling protocols. The use of potent uronium/aminium-based coupling reagents like HATU, combined with strategies such as extended reaction times and double coupling, enables the efficient and successful synthesis of these advanced biomolecules. The protocols and troubleshooting guides presented here provide a robust framework for researchers to leverage the unique conformational benefits of this valuable building block in their drug discovery and development programs.

References

  • Exploration of incorporation of Nalpha-methylated amino acids into peptides by sense-suppression method. PubMed.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • Technical Support Center: Optimizing Coupling for Hindered Amino Acids. Benchchem.
  • Peptide Coupling Reagents Guide. MilliporeSigma.
  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications.
  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Royal Society of Chemistry.
  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. ARKIVOC.
  • Navigating the Challenges of Fmoc-Aib-OH Coupling: A Technical Support Guide. Benchchem.
  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Publications.
  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Benchchem.
  • The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. Benchchem.
  • Synthetic Preparation of N-Methyl-α-amino Acids. ACS Publications.
  • Selective deprotection of the N.alpha.-tert-butyloxycarbonyl group in solid phase peptide synthesis with chlorotrimethylsilane in phenol. Semantic Scholar.
  • Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed.
  • α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. CORE.
  • De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. Journal of the American Chemical Society.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine.
  • Methods and protocols of modern solid phase peptide synthesis. DU Chem.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments.
  • Cas 94744-50-0,Fmoc-Aib-OH. LookChem.
  • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC.
  • Fmoc-Tyr(tBu)-Aib-OH. Chem-Impex.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Anaspec.
  • (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. PubChem.
  • (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. CymitQuimica.
  • Alpha-n-methylation of amino acids. Google Patents.
  • Helical Peptide Discovery. Suga & Katoh Labs.
  • Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propionic acid. Chem-Impex.
  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. PMC.
  • Fmoc-Aib-OH Novabiochem 94744-50-0. MilliporeSigma.
  • Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. PMC.
  • Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. PMC.
  • Fmoc-Aib-OH synthesis. ChemicalBook.
  • (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. Chem-Impex.

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Method

Application Note &amp; Protocol: Designing Protease-Resistant Peptides with (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by their susceptibility to proteol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by their susceptibility to proteolytic degradation. This rapid breakdown in vivo, catalyzed by enzymes known as proteases, leads to a short plasma half-life, necessitating frequent administration and limiting therapeutic efficacy.[1][2] A key strategy to overcome this limitation is the rational design of peptides that can resist enzymatic cleavage. The incorporation of non-canonical amino acids is a cornerstone of this approach.[1] This document provides a detailed guide to the application of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, a specialized α,α-disubstituted amino acid, in the synthesis of protease-resistant peptides.

The core principle behind the use of α,α-disubstituted amino acids, such as the title compound, lies in steric hindrance.[3][4] The presence of a methyl group at the α-carbon, in addition to the standard side chain, imposes significant conformational constraints on the peptide backbone.[1][4] This local rigidity disrupts the canonical extended conformation typically required for recognition and binding by the active site of proteases, effectively "shielding" the adjacent peptide bonds from enzymatic hydrolysis.[1][4]

Section 1: The Chemistry of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, a derivative of threonine, is a synthetic amino acid analog designed for solid-phase peptide synthesis (SPPS). Its key structural features are:

  • Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for a base-labile deprotection strategy, which is standard in modern SPPS and avoids the harsh acidic conditions that can damage sensitive peptide sequences.[5][6]

  • α-Methyl Group: This is the critical feature for inducing protease resistance. Its presence creates a quaternary α-carbon, which sterically hinders the approach of protease enzymes.[4]

  • tert-Butoxy Side Chain: The tert-butyl (tBu) ether protects the hydroxyl functionality of the threonine side chain.[6] It is typically removed during the final cleavage and deprotection step with strong acid (e.g., trifluoroacetic acid).[6]

Below is a diagram illustrating the key structural features of this valuable building block.

G cluster_key Structural Features cluster_molecule (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid Fmoc Fmoc Group (Base-Labile N-protection) alpha_methyl α-Methyl Group (Induces Steric Shielding) tert_butoxy tert-Butoxy Group (Acid-Labile Side-Chain Protection) carboxyl Carboxylic Acid (Peptide Bond Formation Site) mol CH3 | Fmoc-NH-C-COOH | CH-O-C(CH3)3 | CH3

Caption: Key functional groups of the title amino acid analog.

Section 2: Mechanism of Protease Resistance

Proteases are enzymes that catalyze the hydrolysis of peptide bonds, leading to the breakdown of proteins and peptides.[7] The introduction of an α-methyl group into an amino acid residue within a peptide sequence induces significant local conformational changes.[1][4] Standard peptide bonds adopt a planar trans conformation, which fits readily into the active sites of common proteases like trypsin and chymotrypsin. The steric bulk of the α-methyl group forces a deviation from this ideal geometry.

This steric hindrance operates on two levels:

  • Local Backbone Rigidity: The peptide backbone is forced into a more constrained conformation, which may not be compatible with the binding cleft of the protease.[1][4]

  • Disruption of Enzyme-Substrate Interactions: The methyl group can directly interfere with the hydrogen bonding and hydrophobic interactions that are crucial for the stable binding of the peptide substrate to the enzyme's active site.

The following diagram illustrates this principle of steric shielding.

Protease_Resistance cluster_protease Protease Active Site unmodified_peptide ...-NH-CHR-CO-... Extended Conformation protease Binding Cleft unmodified_peptide:f1->protease Good Fit (Cleavage) modified_peptide ...-NH-C(CH3)(R)-CO-... Constrained Conformation modified_peptide:f1->protease Poor Fit (No Cleavage)

Caption: Steric hindrance from α-methylation prevents protease binding.

Section 3: Experimental Protocols

Protocol 1: Incorporation of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of the title amino acid onto a resin-bound peptide chain using standard Fmoc-SPPS chemistry. The key challenge with α,α-disubstituted amino acids is their slow coupling kinetics due to steric hindrance.[3] Therefore, optimized coupling reagents and extended reaction times are crucial.[3]

Materials:

  • Peptide synthesis vessel

  • Fmoc-Rink Amide MBHA resin (for C-terminal amides) or Wang resin (for C-terminal acids)[8]

  • (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF[8][9]

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[8]

  • Base: N,N-Diisopropylethylamine (DIPEA)[9]

  • Kaiser Test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes, followed by a wash with DCM and then DMF.[8]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[8]

  • Kaiser Test: Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine (a positive test will result in a deep blue color).

  • Coupling Activation:

    • In a separate vial, dissolve 3 equivalents (eq.) of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid and 2.9 eq. of HCTU in a minimal amount of DMF.

    • Add 6 eq. of DIPEA to the activation mixture.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for a minimum of 4 hours. Due to the steric hindrance of the α-methyl group, a standard 1-2 hour coupling time is often insufficient.[8]

  • Monitoring the Coupling: After 4 hours, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling. If the test is positive, continue the coupling reaction and re-test every 1-2 hours. A double coupling may be necessary if the reaction is not complete after 6-8 hours.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5x) and DCM (3x) to remove any unreacted reagents.

  • Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in your peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups using trifluoroacetic acid (TFA).[10]

Materials:

  • Peptide-bound resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment. [9][10]

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[11]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[11]

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[12]

  • Pelleting: A white precipitate of the peptide should form. Centrifuge the mixture to pellet the peptide.

  • Washing: Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Drying and Lyophilization: Dry the peptide pellet under a gentle stream of nitrogen. For long-term storage, dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.[9]

Section 4: Characterization and Stability Analysis

After synthesis, it is imperative to verify the identity and purity of the peptide and to quantify its enhanced stability.

Table 1: Recommended Analytical Techniques

TechniquePurposeExpected Outcome
RP-HPLC To assess the purity of the crude and purified peptide.[13][14]A major peak corresponding to the desired peptide, with purity typically >95% after purification.
Mass Spectrometry To confirm the molecular weight of the synthesized peptide.The observed mass should match the calculated theoretical mass of the peptide.
Proteolytic Assay To quantitatively measure the stability of the modified peptide against specific proteases.The modified peptide should exhibit a significantly longer half-life compared to its unmodified counterpart.
Protocol 3: Comparative Proteolytic Stability Assay

Objective: To compare the degradation rate of an α-methylated peptide with its native counterpart in the presence of a protease (e.g., trypsin).

Procedure:

  • Peptide Solutions: Prepare stock solutions of both the modified and unmodified (control) peptides in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Enzyme Solution: Prepare a stock solution of trypsin in the same buffer.

  • Reaction Setup:

    • In separate microcentrifuge tubes, incubate a fixed concentration of each peptide (e.g., 31.5 µmol/L) with a specific concentration of trypsin (e.g., 1 µg/mL) at 37°C.[15]

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.[16]

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 3% trichloroacetic acid (TCA) to the aliquot and incubating on ice.[15][16]

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated enzyme.[16]

    • Analyze the supernatant by RP-HPLC. Monitor the decrease in the peak area of the full-length peptide over time at a detection wavelength of 214 nm.[15][16]

  • Data Analysis: Plot the percentage of intact peptide remaining versus time for both the modified and unmodified peptides. Calculate the half-life (t₁/₂) for each peptide.[17]

The workflow for this comparative analysis is depicted below.

Stability_Assay_Workflow cluster_peptides Peptide Preparation cluster_reaction Proteolytic Digestion cluster_analysis Analysis & Data Unmodified Unmodified Peptide (Control) Incubation Incubate with Trypsin at 37°C Unmodified->Incubation Modified α-Methylated Peptide (Test) Modified->Incubation Sampling Take Aliquots at Time Points Incubation->Sampling Quenching Quench with 3% TCA Sampling->Quenching HPLC RP-HPLC Analysis Quenching->HPLC Plot Plot % Intact Peptide vs. Time HPLC->Plot HalfLife Calculate Half-Life (t₁/₂) Plot->HalfLife

Caption: Workflow for the comparative proteolytic stability assay.

Conclusion

The incorporation of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid represents a robust and effective strategy for enhancing the proteolytic stability of peptide-based drug candidates. The steric shield provided by the α-methyl group effectively protects the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life. While the synthesis requires optimized coupling conditions due to steric hindrance, the significant stability gains justify the procedural adjustments. The protocols and analytical methods described herein provide a comprehensive framework for researchers to successfully utilize this powerful tool in the design of next-generation, protease-resistant peptide therapeutics.

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Aina, O. H., et al. (2021). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceuticals (Basel). [Link]

  • Welch, B. D., et al. (2021). Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. bioRxiv. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • AAPPTec. Cleavage Cocktails; Reagent B. [Link]

  • Kumatabara, Y., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science. [Link]

  • Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]

  • Sayers, J., et al. (2016). Tuning of Protease Resistance in Oligopeptides through N-Alkylation. PLOS ONE. [Link]

  • George, A., et al. (2021). Basics of HPLC Peptide Analysis. LCGC International. [Link]

  • Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Fields, G.B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Otto, M. (2014). Antimicrobial Peptide Resistance Mechanisms of Gram-Positive Bacteria. Molecules. [Link]

  • Iris Biotech. (2023). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. [Link]

  • Acosta, G.A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank. [Link]

  • Le, T.T., et al. (2007). A sensitive HPLC method for measuring bacterial proteolysis and proteinase activity in UHT milk. ResearchGate. [Link]

  • Sharma, A., et al. (2023). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. RSC Sustainability. [Link]

  • Böttger, R., et al. (2017). Stability assay. Bio-protocol. [Link]

  • Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • AAPPTec. Boc Resin Cleavage Protocol. [Link]

  • Nde, C.W., et al. (2018). Antimicrobial peptide resistance mechanisms induced by binding and proteolytic degradation of CAMPs. ResearchGate. [Link]

  • Wikipedia. Protease. [Link]

  • Fields, G.B. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of α-Methylated Peptides using (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic Acid

Introduction: The Strategic Advantage of α-Methylation in Peptide Therapeutics The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the systematic enhanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of α-Methylation in Peptide Therapeutics

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the systematic enhancement of their therapeutic properties. Among these modifications, α-methylation—the substitution of the α-hydrogen with a methyl group—offers a powerful strategy to overcome the intrinsic limitations of native peptides, such as poor metabolic stability and high conformational flexibility.[1] This seemingly subtle alteration introduces significant steric hindrance, which profoundly influences the peptide's backbone by restricting the permissible range of phi (φ) and psi (ψ) dihedral angles.[1] This conformational constraint can pre-organize the peptide into a bioactive secondary structure, such as a helix, potentially leading to increased receptor binding affinity and specificity.[1]

Furthermore, the α-methyl group acts as a steric shield, protecting the adjacent peptide bonds from enzymatic degradation by proteases.[1][2] This enhanced proteolytic stability translates to a longer in vivo half-life, a critical attribute for the development of effective and patient-compliant peptide-based drugs.[1]

This guide provides a comprehensive overview and detailed protocols for the incorporation of the sterically hindered α-methylated amino acid, (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals seeking to leverage the benefits of α-methylation in their therapeutic peptide candidates.

Challenges in the Synthesis of α-Methylated Peptides

The very steric bulk that confers the desirable properties of α-methylated amino acids also presents significant challenges during chemical synthesis. The primary obstacle is the reduced reactivity of both the N-terminal amine and the carboxylic acid of the α-methylated residue. This steric hindrance can lead to slow and incomplete coupling reactions, resulting in deletion sequences and low yields of the target peptide.[3][4]

Traditional coupling reagents and conditions often prove insufficient to overcome this steric barrier.[3][5] Therefore, the successful incorporation of residues like (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid necessitates the use of more potent coupling reagents, optimized reaction conditions, and, in some cases, specialized strategies such as double coupling.[5][6]

Core Synthesis Strategy: Fmoc/tBu Solid-Phase Peptide Synthesis

The protocols outlined in this guide are based on the well-established Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[7][8] This approach utilizes the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection.[7] The use of an acid-sensitive resin allows for the final cleavage of the peptide from the solid support and removal of the side-chain protecting groups in a single step using a strong acid, typically trifluoroacetic acid (TFA).[7][9]

Experimental Protocols

Protocol 1: Standard Coupling of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic Acid

This protocol describes the standard procedure for coupling (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid to a resin-bound peptide with a free N-terminal amine. The use of a high-potency aminium/uronium-based coupling reagent such as HATU is strongly recommended to overcome the steric hindrance.[5]

Materials:

  • Peptide-resin with a free N-terminal amine

  • (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 20-30 minutes at room temperature to remove the N-terminal Fmoc group.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation:

    • In a separate vessel, dissolve (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution and allow the pre-activation to proceed for 1-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.[5]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min) to remove any unreacted reagents and byproducts.

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling. A positive result (blue beads) suggests incomplete coupling, and a second coupling step (Protocol 2) is recommended.

Protocol 2: Double Coupling Strategy for (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic Acid

If the initial coupling is incomplete, a second coupling step is necessary to drive the reaction to completion and minimize the formation of deletion peptides.[6]

Procedure:

  • Following the washing step (Step 5) of Protocol 1, repeat the amino acid activation (Step 3) and coupling reaction (Step 4) with a fresh solution of activated (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.

  • After the second coupling, wash the resin as described in Step 5 of Protocol 1.

  • Proceed to the next Fmoc deprotection and coupling cycle.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the tert-butoxy group of the α-methylated residue.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

    • Note: The composition of the cleavage cocktail may need to be optimized depending on the presence of other sensitive amino acids in the peptide sequence.[9] For instance, if the peptide contains tryptophan, scavengers like thioanisole or 1,2-ethanedithiol (EDT) should be included to prevent side reactions.[10]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a round-bottom flask.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Slowly add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude product.

Analytical Characterization

The purity and identity of the synthesized α-methylated peptide should be confirmed using standard analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude peptide and to purify the target peptide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

Data Presentation

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentTypeNotes
HATU Aminium/Uronium SaltHighly effective for sterically hindered couplings; forms a highly reactive OAt-ester.[5]
HBTU Aminium/Uronium SaltA common and effective coupling reagent, though slightly less potent than HATU.
HCTU Aminium/Uronium SaltSimilar in reactivity to HATU, often used as a more cost-effective alternative.
PyBOP Phosphonium SaltAnother powerful reagent for difficult couplings.

Visualizations

SPPS Workflow for Incorporating (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic Acid

SPPS_Workflow cluster_cycle SPPS Cycle cluster_final Final Steps Resin Peptide-Resin (Free N-terminus) Coupling Coupling (2-4 hours) Resin->Coupling Activation Activate (R)-Fmoc-AA-OH + HATU/DIPEA Activation->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2 Wash (DMF) Deprotection->Wash2 Wash2->Resin Next Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification & Analysis (RP-HPLC, MS) Precipitation->Purification

Caption: General workflow for the solid-phase synthesis of α-methylated peptides.

Mechanism of Acid-Catalyzed Deprotection of the tert-Butoxy Side Chain

Deprotection_Mechanism Reactant Peptide-CH(CH₃)-C(O)-NH-R O-tBu Protonation Peptide-CH(CH₃)-C(O)-NH-R O⁺(H)-tBu Reactant->Protonation + H⁺ (TFA) Carbocation Carbocation Protonation->Carbocation Loss of tBu⁺ Product Product Carbocation->Product - H⁺

Caption: Acid-catalyzed cleavage of the tert-butoxy protecting group.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient activation or reaction time due to steric hindrance.Perform a second coupling (double coupling).[6] Increase the coupling time.[5] Consider using a more potent coupling reagent.
Low Yield of Final Peptide Incomplete couplings leading to deletion sequences. Premature cleavage of the peptide from the resin.Implement double coupling for the α-methylated residue. Ensure the use of an appropriate acid-stable resin for Fmoc/tBu chemistry.
Side Product Formation during Cleavage Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation.Add appropriate scavengers (e.g., TIS, EDT, thioanisole) to the cleavage cocktail.[10]

Conclusion

The synthesis of peptides containing (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid presents unique challenges due to significant steric hindrance. However, by employing potent coupling reagents, optimizing reaction conditions, and utilizing strategies such as double coupling, these hurdles can be effectively overcome. The protocols and guidelines presented in this document provide a robust framework for the successful incorporation of this valuable building block into therapeutic peptide candidates, thereby enabling the exploration of the benefits of α-methylation for enhanced proteolytic stability and conformational control.

References

  • A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity - Benchchem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Amino Acid Sidechain Deprotection - Aapptec Peptides.
  • Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed.
  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies.
  • Technical Support Center: Preventing Side-Chain Tert-Butylation in Peptide Synthesis - Benchchem.
  • An In-depth Technical Guide to Tert-Butyl Ester Side Chain Protection - Benchchem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Technical Support Center: Fmoc-Aib-OH in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP).
  • Fmoc / t-Bu Solid Phase Synthesis - Sunresin.
  • General strategy for Fmoc/tBu-based solid-phase peptide synthesis... - ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic Acid Couplings

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of (R)-Fmoc-2-amino-3-tert-butoxy-2-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (also known as Fmoc- α -Me-D-Ser(tBu)-OH)[1].

Because this building block is an α,α -dialkyl amino acid with an additional bulky β -tert-butoxy side chain, it presents extreme steric hindrance during Solid-Phase Peptide Synthesis (SPPS)[2]. Standard coupling protocols will almost certainly fail or result in significant deletion sequences. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to overcome them.

Mechanistic Analysis: The Steric Challenge

To solve a coupling failure, we must first understand the physical chemistry causing it. The difficulty with Fmoc- α -Me-D-Ser(tBu)-OH is twofold:

  • Activation Penalty: When activating the carboxylic acid of this monomer, standard reagents (like DIC/HOBt or HBTU) form an active ester (e.g., OBt). The sheer volume of the α -methyl group and the β -tBu group physically blocks the resin-bound amine from attacking the carbonyl carbon[3].

  • Elongation Penalty: Once successfully coupled, the next amino acid must couple onto the newly exposed, highly shielded primary amine of the α -methyl residue. The restricted ϕ and ψ dihedral angles of the α,α -dialkyl backbone severely limit the approach trajectory for the next monomer[2].

To bypass this, we must abandon bulky active esters and utilize highly reactive, low-steric-profile leaving groups, such as Acid Fluorides [4].

ActivationPathway cluster_0 Standard Activation cluster_1 High-Efficiency Activation AA Fmoc-a-Me-Ser(tBu)-OH HBTU HBTU / HOBt AA->HBTU TFFH TFFH Reagent AA->TFFH OBt OBt Active Ester (Bulky, Slow) HBTU->OBt Peptide Resin-Bound Amine OBt->Peptide Steric Clash AcF Acid Fluoride (Small, Reactive) TFFH->AcF AcF->Peptide Efficient Product Coupled Peptide Peptide->Product

Caption: Comparison of OBt active ester vs. Acid Fluoride activation pathways.

Frequently Asked Questions (FAQs)

Q: Why did my standard DIC/Oxyma or HBTU coupling yield a positive Kaiser test after 2 hours? A: The kinetics of aminolysis are dictated by the collision frequency between the activated carbonyl and the resin-bound amine. The bulky OBt/Oxyma active ester combined with the α -methyl group creates a massive van der Waals repulsion radius. The reaction stalls because the activation energy barrier for the transition state is too high at room temperature[3].

Q: Should I use HATU or COMU instead? A: Yes, as a first troubleshooting step. Uronium/aminium salts like HATU generate an OAt ester, which benefits from a neighboring-group effect (the nitrogen in the pyridine ring of HOAt acts as a local base), significantly accelerating the reaction[5]. However, for extreme α,α -dialkyl hindrance, even HATU may require elevated temperatures (Microwave SPPS) to drive the reaction to completion[2].

Q: What is the Acid Fluoride strategy, and why does it work? A: Amino acid fluorides are the gold standard for coupling sterically hindered α,α -dialkyl amino acids[6]. The fluoride ion is highly electronegative, making the carbonyl carbon extremely electrophilic. More importantly, the fluorine atom is physically tiny. It does not add steric bulk to the activated intermediate, allowing it to easily penetrate the steric shield of the resin-bound peptide[4].

Quantitative Reagent Comparison

To select the correct protocol, consult the following empirical data comparing coupling reagents for α,α -dialkyl amino acids.

Coupling Reagent SystemLeaving Group Size (Steric Bulk)Relative ReactivityEpimerization RiskEst. Yield (1hr, 25°C)Recommended Use Case
DIC / HOBt High (OBt ester)LowLow< 20%Standard unhindered amino acids.
HATU / DIPEA Medium (OAt ester)HighModerate40 - 60%Mildly hindered couplings; requires double coupling.
HATU (Microwave) Medium (OAt ester)Very HighModerate> 90%Highly hindered couplings with thermal stability[2].
TFFH / DIPEA Very Low (Fluoride) Extreme Low> 95% Extreme steric hindrance ( α,α -dialkyl) [3].

Troubleshooting Workflow & Validated Protocols

TroubleshootingWorkflow Start Coupling Fmoc-a-Me-Ser(tBu)-OH Check1 Standard DIC/Oxyma or HBTU failed? Start->Check1 Step1 Switch to HATU/DIPEA (Double Coupling) Check1->Step1 Yes Check2 Kaiser Test Positive? Step1->Check2 Step2 Apply Microwave Heating (75°C, 10 min) Check2->Step2 Yes (Failed) End Proceed to Deprotection Check2->End No (Success) Check3 Still Incomplete? Step2->Check3 Step3 Use Acid Fluoride Activation (TFFH) Check3->Step3 Yes (Failed) Check3->End No (Success) Step3->End

Caption: Workflow for troubleshooting hindered Fmoc-a-Me-Ser(tBu)-OH couplings.

Protocol A: Microwave-Assisted HATU Coupling

Use this protocol if you have access to a microwave peptide synthesizer. The thermal energy overcomes the activation barrier of the bulky OAt ester[2].

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Reagent Preparation: In a clean vial, dissolve 4.0 equivalents of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid and 4.0 equivalents of HATU in a minimum volume of DMF (approx. 0.1 M concentration).

  • Activation: Add 8.0 equivalents of DIPEA to the vial. Critical Causality Step: Pre-activate for no longer than 1 minute. Extended pre-activation with uronium salts leads to guanidinylation of the resin-bound amine, permanently capping the peptide[5].

  • Coupling: Transfer the activated solution to the resin.

  • Microwave Heating: Irradiate at 75°C for 15 minutes with vigorous stirring/bubbling[2].

  • Self-Validation: Wash the resin (3x DMF, 3x DCM). Perform a Kaiser (ninhydrin) test. If the beads remain yellow/colorless, proceed to deprotection. If blue, repeat steps 2-5.

Protocol B: In Situ Acid Fluoride Generation (The TFFH Method)

Use this protocol for extreme cases where microwave heating fails or causes side-chain degradation. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates the highly reactive acid fluoride directly in the reaction vessel[4].

  • Resin Preparation: Swell the peptide-resin in DMF, then wash thoroughly with anhydrous DCM.

  • Reagent Preparation: Dissolve 3.0 equivalents of the amino acid monomer and 3.0 equivalents of TFFH in a 1:1 mixture of anhydrous DCM and DMF.

  • Activation: Add 6.0 equivalents of DIPEA (or Collidine, if base-catalyzed side reactions are a concern[3]). Allow the mixture to pre-activate for 5 minutes at room temperature to ensure complete conversion to the Fmoc-amino acid fluoride.

  • Coupling: Add the solution to the resin and agitate gently at room temperature for 2 to 4 hours.

  • Self-Validation (Micro-cleavage): Because α -methyl amines can sometimes give ambiguous colorimetric test results due to steric shielding, validate via LC-MS. Withdraw a few milligrams of resin, wash with DCM, and treat with 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS to confirm the mass shift corresponding to successful coupling.

References

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." CEM Technical Literature. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 101407874, (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid." PubChem. URL: [Link]

  • National Institutes of Health (PMC). "Introduction to Peptide Synthesis." NIH. URL: [Link]

Sources

Optimization

preventing epimerization of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid during peptide synthesis

Topic: Resolving "Epimerization" and Coupling Challenges with (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving "Epimerization" and Coupling Challenges with (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with diastereomeric impurities when incorporating α,α-dialkyl amino acids into their peptide sequences.

This guide is specifically designed for researchers and drug development professionals working with (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (commonly known as Fmoc-α-Me-D-Ser(tBu)-OH). Below, we deconstruct the chemical mechanisms behind these challenges, dispel common myths, and provide self-validating protocols to ensure stereochemical integrity during solid-phase peptide synthesis (SPPS).

Part 1: Deconstructing the "Epimerization" Myth

Q: My HPLC analysis shows two diastereomeric peaks after coupling (R)-Fmoc-α-Me-Ser(tBu)-OH. Is my building block epimerizing during activation?

A: No. It is chemically impossible for this specific building block to epimerize via standard base-catalyzed mechanisms.

Standard amino acid epimerization during SPPS occurs when the activated carboxylic acid forms an oxazolone intermediate. A base (like DIPEA or piperidine) abstracts the acidic α-proton, creating an enolate that reprotonates from either face, inverting the stereocenter ([1]).

However, looking at the structure of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid ([2]), the α-carbon is bonded to four distinct non-hydrogen groups: an amine, a carboxyl group, a methyl group, and the tert-butoxy-protected serine side chain. Because it lacks an α-proton, it cannot undergo enolization or oxazolone-mediated epimerization.

Q: If the α-Me-Ser isn't epimerizing, where is the diastereomeric impurity coming from?

A: The impurity is almost certainly caused by the epimerization of the incoming (preceding) amino acid, not the α-Me-Ser itself.

When you attempt to couple the next standard Fmoc-amino acid onto the N-terminus of your resin-bound α-Me-Ser, you encounter a severe steric bottleneck. The quaternary α-carbon of the α-Me-Ser drastically reduces the nucleophilicity of its amine. Because this coupling step is extremely slow, the incoming activated Fmoc-AA-OH has a prolonged lifetime in the reaction mixture. This delay gives the incoming amino acid ample time to cyclize into an oxazolone and epimerize before it successfully couples to the hindered α-Me-Ser amine.

Mechanism Myth_Start Fmoc-α-Me-Ser(tBu)-OH (Lacks α-proton) Myth_Path Base-Catalyzed Enolization Myth_Start->Myth_Path Myth_End Direct Epimerization (Chemically Impossible) Myth_Path->Myth_End Real_Amine Resin-Bound α-Me-Ser (Sterically Hindered Amine) Real_Slow Extremely Slow Coupling Step Real_Amine->Real_Slow Real_Incoming Activated Incoming Fmoc-AA-OH Real_Incoming->Real_Slow Real_Oxazolone Oxazolone Formation (Incoming AA Epimerizes) Real_Incoming->Real_Oxazolone Prolonged Activation Real_Product Diastereomeric Peptide Mixture Real_Slow->Real_Product Desired Path Real_Oxazolone->Real_Product Couples as Epimer

Fig 1. Mechanistic divergence: The myth of direct α-Me-Ser epimerization vs. incoming AA epimerization.

(Note: A secondary cause of diastereomers is chiral impurity in the commercial starting material. Asymmetric synthesis of quaternary stereocenters is challenging; always verify the enantiomeric excess (ee) of your building block via chiral HPLC before synthesis).

Part 2: Quantitative Data & Reagent Selection

To overcome the steric bottleneck and prevent the incoming amino acid from epimerizing, you must increase the electrophilicity of the incoming activated ester and drive the reaction to completion rapidly.

Table 1: Impact of Coupling Reagents on Incoming Amino Acid Epimerization (Coupling onto α-Me-Ser)

Coupling Reagent SystemPre-activation TimeReaction TempRelative Coupling RateIncoming AA Epimerization Risk
DIC / HOBt10 minAmbientVery SlowHigh (Prolonged oxazolone risk)
HATU / HOAt / DIEA2 minAmbientModerateModerate
COMU / Oxyma / TMP1 min75°C (Microwave)FastLow
Acid Fluoride (DAST)None (in situ)AmbientVery FastVery Low

Data synthesized from established protocols for coupling highly hindered α,α-dialkyl amino acids like Aib and α-Me-Ser ([3]).

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By utilizing COMU (which forms a highly reactive ester) and TMP (2,4,6-trimethylpyridine, a sterically hindered, weak base that minimizes α-proton abstraction), we effectively outpace the epimerization side-reaction.

Protocol: Coupling the Incoming Amino Acid onto Resin-Bound α-Me-Ser

Objective: Acylate the sterically hindered N-terminus of α-Me-Ser without inducing epimerization of the incoming Fmoc-AA-OH.

Reagents Required:

  • Fmoc-AA-OH (Incoming amino acid, 4.0 eq)

  • COMU (3.9 eq)

  • Oxyma Pure (4.0 eq)

  • TMP (2,4,6-trimethylpyridine) (8.0 eq)

  • DMF (Peptide synthesis grade)

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin-bound α-Me-Ser with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5 × 1 min) to ensure no residual base remains.

  • Strict Pre-activation Control (Critical Step): In a separate vial, dissolve Fmoc-AA-OH (4.0 eq) and Oxyma Pure (4.0 eq) in DMF. Add COMU (3.9 eq). Do not add the base yet.

  • Initiation: Add TMP (8.0 eq) to the vial, swirl for exactly 30 seconds (no longer, to prevent oxazolone accumulation), and immediately transfer the solution to the resin.

  • Microwave-Assisted Coupling: Heat the reaction to 75°C using a microwave peptide synthesizer for 15 minutes. (If performing at room temperature, agitate for 4–6 hours, but microwave heating is highly recommended to overcome the steric clash).

  • Validation (Kaiser Test): Wash the resin with DMF (5 × 1 min). Perform a Kaiser test. A negative result (yellow) validates complete acylation. If slightly blue, perform a second coupling using a different highly reactive chemistry, such as generating the Acid Fluoride of the incoming amino acid using DAST ([3]).

  • Capping: To prevent deletion sequences from masquerading as impurities later, cap any unreacted α-Me-Ser amines using Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes.

Workflow Step1 1. Chiral Purity Check (Verify α-Me-Ser Starting Material) Step2 2. Activating α-Me-Ser (Use COMU/Oxyma, 5 min) Step1->Step2 Step3 3. Coupling α-Me-Ser to Resin (Microwave, 75°C, 15 min) Step2->Step3 Step4 4. Activating Incoming AA (Use COMU/TMP, <30s pre-activation) Step3->Step4 Step5 5. Coupling onto α-Me-Ser (Microwave, 75°C, 15-30 min) Step4->Step5 Step6 6. Cleavage & HPLC Analysis (Confirm Diastereomeric Purity) Step5->Step6

Fig 2. Optimized solid-phase peptide synthesis workflow for α-methyl amino acids.

References

  • National Center for Biotechnology Information. "(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (CID 101407874)." PubChem. Available at:[Link]

  • Pellois, J. P., et al. "Antibody–Drug Conjugate that Exhibits Synergistic Cytotoxicity with an Endosome–Disruptive Peptide (Coupling of α,α-dialkyl amino acids)." ACS Omega, 2019. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing TFA Cleavage for Peptides Containing (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Welcome to the technical support resource for scientists and researchers working with peptides incorporating the unique, sterically hindered amino acid, (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. This non-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for scientists and researchers working with peptides incorporating the unique, sterically hindered amino acid, (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. This non-canonical residue, with its gem-dimethyl group at the alpha-carbon and a tert-butoxy side chain, presents specific challenges during the final trifluoroacetic acid (TFA) cleavage and deprotection step of solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure high yield and purity of your target peptide.

The Challenge: Steric Hindrance and Carbocation Stability

The core difficulty in cleaving peptides containing (R)-2-amino-3-tert-butoxy-2-methyl-propionic acid lies in its structure. The gem-dimethyl substitution at the α-carbon creates significant steric hindrance, which can impede the access of TFA to the acid-labile tert-butoxy protecting group.[1] Furthermore, upon protonation and cleavage, this residue can form a relatively stable tertiary carbocation, increasing the risk of side reactions if not efficiently quenched.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is the cleavage of my peptide containing this modified amino acid so slow or incomplete?

A1: The primary reason is steric hindrance. The two methyl groups on the α-carbon shield the tert-butoxy group from the acidic environment of the cleavage cocktail. This can significantly slow down the rate of deprotection compared to standard tert-butyl protected residues like Ser(tBu) or Thr(tBu). Incomplete cleavage is often confirmed by a post-cleavage Kaiser test on the resin beads, which will show a positive blue/purple result if the peptide is still attached.[4]

Q2: What are the most common side reactions I should be aware of?

A2: The most prevalent side reaction is the re-attachment of the liberated tert-butyl cation to nucleophilic residues in your peptide sequence, such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).[5] This results in unwanted +56 Da adducts on your final product. The stability of the tertiary carbocation generated from the hindered amino acid can exacerbate this issue.

Q3: Can I use a standard TFA cleavage cocktail?

A3: A standard cocktail like 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) may be insufficient. While water is a good scavenger for tert-butyl cations, the increased steric hindrance and potential for stable carbocation formation necessitate a more robust scavenger system.[6]

Q4: How does this residue compare to pseudoproline dipeptides in terms of cleavage?

A4: While both introduce a "kink" in the peptide backbone, the cleavage considerations differ. Pseudoprolines are designed to be cleaved under standard TFA conditions to regenerate the native Ser, Thr, or Cys residue.[7][8] Your residue is a permanent modification. The key similarity is the altered conformation which can impact reagent accessibility.

Troubleshooting Guide

This section addresses specific problems you may encounter and provides actionable solutions.

Problem 1: Incomplete Deprotection of the Tert-Butoxy Group
  • Symptom: LC-MS analysis shows a significant peak corresponding to the mass of the peptide with the tert-butyl group still attached (+56 Da).

  • Probable Cause: Insufficient cleavage time or TFA concentration to overcome the steric hindrance.

  • Solution:

    • Extend Cleavage Time: For peptides containing this hindered residue, extend the cleavage time to 4-6 hours at room temperature. It is advisable to perform a time-course study (e.g., taking aliquots at 2, 4, and 6 hours) to determine the optimal duration.

    • Increase Scavenger Concentration: A higher concentration of scavengers, particularly TIS, can help drive the deprotection to completion by more effectively trapping the liberated carbocations.

    • Consider a Two-Step Cleavage: A two-step cleavage strategy can be beneficial.[5] First, use a milder TFA concentration to remove more labile protecting groups, then follow with a higher concentration of TFA to cleave the more resistant groups.

Problem 2: Observation of Tryptophan or Methionine Alkylation
  • Symptom: LC-MS analysis reveals peaks with a mass increase of +56 Da (tert-butylation) on Trp or Met residues.

  • Probable Cause: Inefficient scavenging of the tert-butyl cations generated during deprotection.

  • Solution:

    • Optimize the Scavenger Cocktail: Move beyond the standard TFA/water/TIS cocktail. The inclusion of scavengers like 1,2-ethanedithiol (EDT) or thioanisole is highly recommended. These sulfur-containing scavengers are particularly effective at trapping carbocations.[9][10]

    • Use a "Universal" Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT) is a robust option for peptides with multiple sensitive residues.[10]

Recommended Cleavage Cocktail Formulations
Cocktail Composition (v/v/v/v/w) Targeted Problem Notes
Modified Standard 92.5% TFA / 5% TIS / 2.5% WaterMildly hindered sequences without Trp, Met, or Cys.Increased TIS concentration for better carbocation trapping.
Low-Odor Thiol 92.5% TFA / 5% Dithiothreitol (DTT) / 2.5% TISSequences with Trp or Met where EDT odor is a concern.DTT is a good reducing agent and carbocation scavenger.[6]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTHighly sensitive sequences with multiple Trp, Met, Cys, and the hindered residue.A powerful, "universal" cocktail for complex peptides.[10][11]

Experimental Protocols

Protocol 1: Optimized Single-Step Cleavage for Hindered Peptides
  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the desired cleavage cocktail (e.g., Modified Standard or Low-Odor Thiol from the table above). Ensure all reagents are fresh.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10-20 mL per gram of resin).[12] Gently agitate the mixture at room temperature for 4-6 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[4]

  • Isolation and Washing: Centrifuge the peptide suspension to pellet the precipitate. Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers.

Protocol 2: Post-Cleavage Kaiser Test
  • After the cleavage reaction and filtration, wash the resin beads with DCM and dry them completely.

  • Place a small sample of the resin beads in a glass test tube.

  • Add 2-3 drops each of Reagent A (5% ninhydrin in ethanol), Reagent B (80% phenol in ethanol), and Reagent C (0.001 M KCN in pyridine).[4]

  • Heat the test tube at 100°C for 5 minutes.

  • Interpretation: A blue or purple color indicates the presence of primary amines, signifying incomplete cleavage. A yellow or colorless result suggests complete cleavage.[4]

Visualizing the Workflow and Logic

Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage & Deprotection cluster_workup Work-up & Isolation cluster_analysis Analysis Start Start: Dry Peptide-Resin Prep_Cocktail Prepare Optimized Cleavage Cocktail Start->Prep_Cocktail Cleavage Add Cocktail to Resin (4-6 hours agitation) Prep_Cocktail->Cleavage Filter Filter to Separate Resin and Filtrate Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Kaiser_Test Post-Cleavage Kaiser Test on Resin Filter->Kaiser_Test Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash Wash Pellet with Cold Ether (2x) Centrifuge->Wash Dry Dry Crude Peptide Wash->Dry Analysis LC-MS & HPLC Analysis Dry->Analysis

Caption: Optimized TFA cleavage workflow for peptides with hindered residues.

Scavenger_Selection Cocktail1 TFA/Water/TIS (92.5:2.5:5) Cocktail2 TFA/TIS/DTT (92.5:2.5:5 w/v) Cocktail3 Reagent K (TFA/Phenol/Water/ Thioanisole/EDT) Start Peptide Sequence Contains Hindered Residue? Check_Sensitive Contains Trp, Met, or Cys? Start->Check_Sensitive Yes Check_Sensitive->Cocktail1 No Check_Sensitive->Cocktail2 Yes, Low Odor Preferred Check_Sensitive->Cocktail3 Yes, Max Scavenging Needed

Caption: Decision logic for selecting the appropriate TFA cleavage cocktail.

References

  • Zheng, X.-A., Kong, R., Huang, H.-S., Wei, J.-Y., Chen, J.-Z., Gong, S.-S., & Sin, Q. (2019). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)
  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2013). Journal of Peptide Science, 19(12), 768-775.
  • tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cleavage Cocktail Selection. (n.d.). CDN. Retrieved from [Link]

  • Cole, K. P., Ryan, S. J., Groh, J. M., & Miller, R. D. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry, 25(23), 6209–6217.
  • gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. (2005). Chemical Reviews, 105(5), 1735-1766.
  • TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2026). Request PDF.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Fields, G. B. (2011). Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science, 17(5), 336-346.
  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. (2023). Molecules, 28(8), 3589.
  • Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). Green Chemistry, 22(23), 8156-8171.
  • Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry-A European Journal, 7(6), 1184-1193.
  • Dick, F. (1995). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.
  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of organic chemistry, 69(18), 6131–6133.
  • Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library. Retrieved from [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • Protecting Groups in Peptide Synthesis. (2019). In Peptide Synthesis (pp. 1-22). Springer, New York, NY.
  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.).
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255-266.
  • Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.
  • Synthetic approaches to heterocyclic α,α-disubstituted amino acids. (2018). Organic & Biomolecular Chemistry, 16(33), 5945-5964.
  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019). Scientific reports, 9(1), 1-10.
  • Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. (2015).
  • gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. (2005). Chemical Reviews, 105(5), 1735-1766.
  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. (2011). Journal of medicinal chemistry, 54(17), 6036-6045.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025).
  • 13.1.2.3.

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic Acid

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindere...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. This document provides in-depth, field-proven insights and step-by-step protocols to diagnose and resolve incomplete coupling reactions, ensuring the successful incorporation of this unique building block into your peptide sequences.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My post-coupling colorimetric test (e.g., Kaiser test) is positive, indicating a failed coupling of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. What is the underlying cause and what are my immediate steps?

Answer: A positive Kaiser test confirms the presence of unreacted primary amines on the resin, a frequent and anticipated challenge when working with α,α-disubstituted amino acids like (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.

The Root Cause: Steric Hindrance The primary obstacle is severe steric hindrance. This amino acid possesses two bulky substituents on its α-carbon: a methyl group and a tert-butoxy-methyl group. This arrangement physically shields the N-terminal amine of the resin-bound peptide, dramatically slowing down the rate of acylation by the activated amino acid.[1][2] Standard coupling protocols are often insufficient to overcome this high activation energy barrier in a typical timeframe.

Immediate Troubleshooting Workflow Before resorting to more advanced strategies, follow this logical workflow to address the most common sources of failure.

start Positive Kaiser Test: Incomplete Coupling reagents Step 1: Verify Reagent Quality & Stoichiometry - Fresh, high-purity solvents (NMP/DMF)? - Potent coupling reagent (e.g., HATU)? - Correct molar excess (≥4 eq.)? start->reagents Begin Diagnosis double_couple Step 2: Implement Double Coupling Re-subject the resin to a fresh solution of activated amino acid. reagents->double_couple If Reagents are Optimal conditions Step 3: Modify Reaction Conditions - Increase coupling time (2-4h or overnight). - Elevate temperature (e.g., 40-50°C), with caution. double_couple->conditions If Still Incomplete advanced Step 4: Employ Advanced Strategies - Switch to a more potent coupling reagent. - Change solvent system. - Use microwave synthesis. - Convert to acyl fluoride. conditions->advanced If Still Incomplete

Caption: Initial troubleshooting workflow for incomplete coupling.

Begin by verifying your reagents and implementing a "double coupling" (see Protocol 1). This simple, repetitive step often drives the reaction to completion without needing to fundamentally alter the chemistry.

Q2: My standard coupling reagent (DIC/HOBt) is failing. Which reagent should I use for this hindered amino acid?

Answer: Standard carbodiimide reagents like DCC and DIC are frequently not potent enough for sterically demanding couplings.[3] You must switch to a more powerful in-situ activating reagent to generate a more reactive ester intermediate. The most effective choices fall into two classes: uronium/aminium salts and phosphonium salts.

For this specific amino acid, HATU is highly recommended due to its exceptional reactivity and proven success with hindered couplings.[4][5] COMU is another excellent, modern alternative with comparable efficiency and improved safety profiles, as it does not contain the potentially explosive HOBt moiety.[6]

The table below compares common coupling reagents for this application.

Reagent ClassExamplesRelative Efficiency for Hindered AAKey Considerations
Uronium/Aminium HATU, HCTU, COMU Very High Highly recommended. HATU is the gold standard for difficult couplings.[7] COMU is an excellent, safer alternative.[6]
Phosphonium PyBOP, PyAOP High Very effective, especially for N-methyl amino acids.[8] Byproducts can sometimes be more difficult to wash away.
Carbodiimides DIC, DCC Low to Moderate Generally insufficient on their own. Require additives like Oxyma or HOBt but may still fail.[3][7]
Q3: I've switched to HATU and extended the coupling time, but the reaction is still incomplete. What are my next options?

Answer: When a powerful activator like HATU fails even with extended reaction times, the issue may stem from either extreme steric hindrance that even HATU cannot overcome efficiently at room temperature, or from secondary factors like on-resin peptide aggregation.

Option 1: Microwave-Assisted Peptide Synthesis (MA-SPPS) The application of microwave energy is a highly effective method to drive difficult couplings to completion.[2][3] Microwave heating efficiently overcomes the activation energy barrier, dramatically shortening reaction times (e.g., from hours to minutes) and increasing coupling efficiency for hindered residues.[2][3]

Option 2: Solvent Optimization Peptide aggregation on the solid support can prevent reagents from accessing the reaction site.[9][10] This is a sequence-dependent issue but can be exacerbated by difficult residues.

  • Switch to NMP: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help disrupt secondary structures.[3]

  • Use Solvent Mixtures: For particularly stubborn cases, a mixture of DCM/DMF/NMP (1:1:1) can improve solvation and reaction outcomes.[3][9]

Option 3: Acyl Fluoride Chemistry For the most extreme cases of steric hindrance, converting the amino acid's carboxylic acid to a highly reactive acyl fluoride is a superior strategy.[6][11] Acyl fluorides are smaller than the activated esters formed by HATU or PyBOP and react rapidly with hindered amines. Reagents like TFFH can be used to generate the acyl fluoride in situ just before the coupling step.[3][6][11] (See Protocol 2).

cluster_0 Activation Mechanism cluster_1 Coupling Step AA (R)-Fmoc-AA-COOH HATU HATU / DIPEA AA->HATU Active_Ester Highly Reactive OAt-Ester HATU->Active_Ester Activation Resin H₂N-Peptide-Resin Active_Ester->Resin Acylation (Slow Step due to Steric Hindrance) Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Resin->Peptide_Bond

Caption: The activation and coupling pathway using HATU.

Experimental Protocols

Protocol 1: Double Coupling using HATU

This protocol is the first-line response to an incomplete coupling of a sterically hindered amino acid.

  • First Coupling:

    • Following standard Fmoc deprotection and washing of the resin-bound peptide, prepare the activated amino acid solution.

    • In a separate vessel, dissolve (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF or NMP.[3][5]

    • Add DIPEA (8 equivalents) and allow the solution to pre-activate for 1-5 minutes.[3][5]

    • Add the activated solution to the resin and allow the coupling reaction to proceed for at least 2 hours.

  • Intermediate Wash:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF or NMP (3-5 times) to remove reaction byproducts.

  • Second Coupling:

    • Immediately prepare a fresh solution of activated amino acid as described in step 1.

    • Add this fresh solution to the same resin and allow the reaction to proceed for another 2 hours or overnight.

  • Final Wash & Monitoring:

    • Drain the vessel and wash the resin thoroughly with DMF/NMP, followed by DCM.

    • Perform a Kaiser test (see Protocol 3) on a small sample of beads to confirm the absence of free primary amines.

Protocol 2: Acyl Fluoride Generation and Coupling

This protocol is an advanced strategy for cases where even potent uronium reagents fail.

  • Acyl Fluoride Formation (in situ):

    • In an anhydrous environment, dissolve (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (3-5 equivalents) in anhydrous DCM.

    • Add tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1 equivalent relative to the amino acid).[6][11]

    • Add DIPEA (2 equivalents relative to the amino acid) and stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the freshly generated acyl fluoride directly to the deprotected, resin-bound amine.

    • Allow the reaction to proceed for 1-2 hours. The reaction is typically faster than with other coupling reagents.

  • Washing and Monitoring:

    • Wash the resin thoroughly with DCM, followed by DMF.

    • Perform a Kaiser test (Protocol 3) to verify reaction completion.

Protocol 3: Kaiser Test for Free Primary Amines

This qualitative test is essential for monitoring coupling reaction completion.[7]

  • Reagent Preparation:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure:

    • Collect a small sample of resin beads (approx. 1-2 mg) in a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C) to the tube.

    • Heat the test tube at 110°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): A dark blue or purple color develops on the beads and/or in the solution.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

References

  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • Coupling Reagents. AAPPTEC - Peptides. [Link]

  • Introduction to Peptide Synthesis. (2012). PMC - NIH. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Comparative study of methods to couple hindered peptides. (1998). PubMed - NIH. [Link]

  • Incomplete Fmoc deprotection in solid-phase synthesis of peptides. (1995). PubMed. [Link]

  • The Role of Fmoc-Ile-Aib-OH in Enhancing Peptide Stability and Efficacy. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Anaspec. [Link]

Sources

Troubleshooting

improving reaction kinetics for (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid with HATU

Welcome to the Advanced Peptide Synthesis Support Portal. As a Senior Application Scientist, I frequently consult on the synthesis of conformationally constrained peptides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Portal. As a Senior Application Scientist, I frequently consult on the synthesis of conformationally constrained peptides. The incorporation of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid—an α-methylated, tert-butoxy protected serine derivative—presents a "perfect storm" of kinetic bottlenecks.

The α-methyl group restricts the conformational space of the peptide backbone and creates a massive steric shield around the electrophilic carbonyl carbon. When combined with the bulky tert-butoxy side chain, standard coupling protocols inevitably fail, leading to truncated sequences or irreversible side reactions. This technical support center is designed to explain the causality behind these failures and provide field-proven, self-validating methodologies to overcome them.

Mechanistic Architecture: The Kinetic Bottleneck

Before troubleshooting, we must understand the physical chemistry of the reaction. HATU is a premier uronium-based coupling reagent that rapidly converts carboxylic acids into highly reactive OAt-active esters. However, with α,α-disubstituted amino acids, the kinetic bottleneck is not the activation step; it is the subsequent nucleophilic attack by the resin-bound amine.

Mechanism A Hindered Amino Acid (α-Methyl + tBu) C OAt-Active Ester (Highly Reactive) A->C Activation (Fast) B HATU + Collidine (Base) B->C F Guanidinylation (Dead-End Byproduct) B->F E Amide Bond Formation C->E Nucleophilic Attack (Extremely Slow) D Peptide-Resin (Free N-terminus) D->E D->F Excess HATU Attacks Resin

Diagram 1: HATU activation pathway highlighting the kinetic bottleneck and competing side reactions.

Diagnostic FAQs: Understanding the "Why"

Q: Why is my coupling yield so low despite using HATU, which is supposed to be the most efficient reagent? A: HATU's high reactivity stems from the anchimeric assistance provided by the 7-azabenzotriazole (HOAt) moiety[1]. However, the α-methyl group of your substrate physically blocks the trajectory required for the resin-bound amine to attack the OAt-ester[2]. Because this nucleophilic attack is drastically slowed, the active ester may degrade before the coupling completes, resulting in low yields.

Q: LC-MS analysis of my test cleavage shows a +98 Da mass addition. What is this, and how do I stop it? A: A +98 Da mass shift indicates tetramethylguanidinylation[3][4]. This is a classic hallmark of failed HATU couplings. If your sterically hindered amino acid is not fully pre-activated, or if HATU is present in excess, the free N-terminal amine of your peptide-resin will attack the electrophilic uronium carbon of HATU instead of your amino acid. This permanently caps the peptide. To prevent this, you must strictly control pre-activation times and use a slight stoichiometric deficit of HATU (e.g., 3.0 eq Amino Acid to 2.9 eq HATU).

Q: Should I use DIPEA or Collidine (TMP) as my base for this specific amino acid? A: For highly hindered substrates, 2,4,6-trimethylpyridine (collidine) is vastly superior to N,N-diisopropylethylamine (DIPEA)[4][5]. DIPEA is bulky and highly basic, which can induce epimerization and slow down the activation of hindered acids. Collidine is less nucleophilic and provides a perfectly tuned, slightly less basic environment that drives OAt-ester formation efficiently while suppressing base-catalyzed side reactions.

Troubleshooting Matrix: Resolving Slow Couplings

SymptomRoot CauseCausal Solution
Positive Kaiser Test after 2 hours The activation energy barrier for amide bond formation is too high at room temperature due to steric clash.Elevate Temperature: Implement heating (60–75°C) or Microwave-Assisted Peptide Synthesis (MAPS)[6]. Heat increases kinetic energy, exponentially increasing the frequency of effective molecular collisions.
High Guanidinylation Levels HATU is reacting directly with the resin-bound amine before the OAt-ester can form.Optimize Pre-activation: Implement a strict 2–3 minute pre-activation step in a separate vial before adding the mixture to the resin[3].
Incomplete Deprotection of Previous Residue The bulkiness of the growing chain prevents piperidine from accessing the Fmoc group.Enhance Deprotection: Add 0.1 M HOBt to your 20% piperidine/DMF solution, or switch to 20% piperidine in NMP. Run a double deprotection cycle (3 min + 10 min).

Quantitative Optimization Data

To illustrate the impact of these kinetic adjustments, below is a comparative data summary of coupling conditions for α-methylated amino acids using HATU.

Coupling ConditionBase (Eq)Temp (°C)TimeConversion (%)Guanidinylation (%)
Standard (No Pre-activation)DIPEA (6.0)25°C2 hrs34%41%
Pre-activation (3 min)DIPEA (6.0)25°C2 hrs58%< 5%
Pre-activation (3 min)Collidine (6.0)25°C4 hrs72%< 2%
Optimized (Pre-act + Heat) Collidine (6.0) 75°C 45 min > 98% < 1%

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . You must not proceed to the next synthesis cycle without passing the analytical validation gate.

Workflow S1 1. Pre-activation (3 min) 3.0 eq AA + 2.9 eq HATU + 6.0 eq Collidine S2 2. Coupling Reaction Heat to 75°C for 45 mins S1->S2 S3 3. Analytical Validation Micro-cleavage LC-MS & Kaiser Test S2->S3 D1 Conversion > 95%? S3->D1 S4 Proceed to Fmoc Deprotection D1->S4 Yes S5 Double Coupling Cycle (Fresh Reagents, 45 mins) D1->S5 No S5->S2 Repeat

Diagram 2: Self-validating workflow for coupling sterically hindered amino acids.

Step-by-Step Methodology:
  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (1 x 3 min, 1 x 10 min). Wash thoroughly with DMF (5x).

  • Stoichiometric Pre-activation (Critical): In a separate glass vial, dissolve 3.0 equivalents of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid and 2.9 equivalents of HATU in minimal anhydrous DMF (or NMP for better solubility).

  • Base Addition: Add 6.0 equivalents of 2,4,6-trimethylpyridine (Collidine) to the vial. Vortex immediately. Allow the mixture to pre-activate at room temperature for exactly 3 minutes to form the OAt-ester.

  • Coupling: Transfer the activated solution to the resin. If using a microwave synthesizer, heat to 75°C for 45 minutes. If performing manual synthesis, use a heating block at 60°C for 2 hours.

  • Validation Gate (Micro-cleavage): Withdraw a few beads of resin. Wash with DCM and dry. Treat with 50 µL of TFA/TIS/H2O (95:2.5:2.5) for 15 minutes. Evaporate the TFA, dissolve in MeCN/H2O, and analyze via LC-MS.

  • Decision Matrix:

    • If the target mass is the dominant peak (>95% conversion), proceed to the next cycle.

    • If starting material remains, do not extend the reaction time (the active ester has likely degraded). Instead, drain the vessel, wash with DMF, and perform a double coupling using fresh reagents.

References

  • BenchChem Technical Support Team. Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • UC Irvine (Nowick Laboratory). Standard practices for Fmoc-based solid-phase peptide synthesis.

Sources

Optimization

Technical Support Center: Overcoming Peptide Aggregation in SPPS with (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with "difficult" peptide sequences, particularly those prone to aggregation. Here, we provide in-depth technical guidance, field-proven protocols, and troubleshooting advice for leveraging (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid , also known as Fmoc-α-Me-D-Ser(tBu)-OH [1], a powerful reagent for disrupting peptide aggregation.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about Fmoc-α-Me-D-Ser(tBu)-OH and its role in modern peptide synthesis.

Q1: What exactly is (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid?

(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (Fmoc-α-Me-D-Ser(tBu)-OH) is a synthetic amino acid derivative used in Fmoc-based SPPS.[1][2] It is a derivative of D-Serine that has two key structural modifications:

  • An α-methyl group on the alpha-carbon.

  • A tert-butyl (tBu) protecting group on the side-chain hydroxyl group, which is standard for serine in Fmoc/tBu synthesis strategies.[3]

The crucial modification is the α-methyl group. This addition creates steric bulk directly on the peptide backbone, a feature that is instrumental in preventing aggregation.[4]

Q2: What is peptide aggregation in SPPS and why is it a problem?

Peptide aggregation is the self-association of growing peptide chains on the solid support. This phenomenon is driven by the formation of intermolecular hydrogen bonds, which leads to the creation of stable secondary structures, most commonly β-sheets.[4] Aggregation is especially prevalent in hydrophobic sequences or peptides longer than 15-20 residues.[4][5]

When aggregation occurs, the peptide-resin matrix becomes poorly solvated and collapses, leading to several critical synthesis failures:

  • Incomplete Coupling: Reagents cannot efficiently access the N-terminal amine of the growing chain, leading to deletion sequences.[6]

  • Incomplete Fmoc Deprotection: The deprotection reagent (e.g., piperidine) cannot penetrate the aggregated cluster, resulting in truncated sequences.[3][4]

  • Low Yield and Purity: The final crude product is often a complex mixture of deletion and truncated peptides, making purification extremely difficult and significantly lowering the overall yield.[6][7]

Q3: How does the α-methyl group in Fmoc-α-Me-D-Ser(tBu)-OH prevent aggregation?

The primary mechanism is steric disruption . The α-methyl group, positioned on the peptide backbone, acts as a "breaker" element. It introduces a steric clash that physically prevents adjacent peptide chains from aligning closely enough to form the hydrogen bonds necessary for β-sheet formation.[4][8][9] By disrupting this secondary structure, the peptide chains remain better solvated by the synthesis solvent (e.g., DMF), ensuring that both coupling and deprotection steps can proceed efficiently.

Mechanism of Aggregation Disruption A1 Peptide Chain 1 -Cα-CO-NH- A2 Peptide Chain 2 -Cα-CO-NH- A1->A2 Inter-chain H-Bonding A3 Peptide Chain 3 -Cα-CO-NH- A2->A3 Inter-chain H-Bonding Aggregation β-Sheet Formation (Aggregation) B1 Peptide Chain 1 -Cα-CO-NH- B2 Peptide Chain 2 -Cα(CH₃)-CO-NH- B1->B2 Steric Hindrance (No H-Bonding) B3 Peptide Chain 3 -Cα-CO-NH- B2->B3 Steric Hindrance (No H-Bonding) Solvation Improved Solvation (No Aggregation)

Caption: Mechanism of aggregation disruption by α-methylation.
Q4: When should I consider using Fmoc-α-Me-D-Ser(tBu)-OH?

You should proactively consider this reagent when:

  • Sequence analysis predicts difficulty: Peptides rich in hydrophobic residues (Val, Ile, Leu, Phe), or those with repeating sequences, are at high risk of aggregation.[5][6]

  • Synthesizing long peptides: Chains exceeding 20-30 amino acids are more likely to aggregate.[10]

  • Previous synthesis attempts have failed: If a synthesis shows signs of aggregation (see Troubleshooting Q1), re-synthesizing with a strategically placed α-methylated residue is a robust solution.

  • The sequence contains a D-Serine: Incorporating the α-methylated version at this position is a straightforward substitution that maintains the stereochemistry of the native peptide.

Q5: How does this reagent compare to other anti-aggregation strategies?

While several methods exist to combat aggregation, Fmoc-α-Me-D-Ser(tBu)-OH offers distinct advantages. The choice of strategy often depends on the peptide sequence, cost, and the specific nature of the synthesis problem.

StrategyMechanismAdvantagesDisadvantages
α-Methylated Amino Acids Steric disruption of backbone H-bonding.Highly effective; permanent modification at a single point; does not require special cleavage.Coupling of the subsequent amino acid can be slow due to steric hindrance.
Pseudoproline Dipeptides Forces a cis-amide bond, creating a "kink" in the backbone that disrupts β-sheets.[8][9]Very effective; commercially available for Ser, Thr, and Cys-containing sequences.[11]Limited to specific dipeptide sequences (Xaa-Ser/Thr/Cys); requires use as a dipeptide unit.[12]
Hmb/Dmb Backbone Protection A protecting group on the backbone nitrogen blocks H-bond donation.[4]Can be used for various amino acids, not just Ser/Thr.Coupling onto the protected secondary amine is notoriously difficult and often incomplete.
Chaotropic Salts (e.g., LiCl) Disrupts H-bonding networks.Easy to implement by adding to the solvent.Can interfere with coupling chemistry; may not be sufficient for severe aggregation.[4]
Elevated Temperature / Microwave Provides energy to break up aggregates and speed up kinetics.[4]Can significantly improve yields for difficult sequences.Can increase the risk of side reactions like racemization and aspartimide formation.[13][14]
Troubleshooting Guide

This guide addresses specific issues you may encounter during synthesis, with a focus on diagnosing and solving aggregation-related problems.

Q1: My synthesis is failing. What are the common signs of peptide aggregation?

Diagnosing aggregation early is key. Look for these indicators:

  • Poor Resin Swelling: The peptide-resin beads will appear clumped and will not swell to their expected volume in the synthesis solvent. This is a primary visual cue.[4]

  • Failed Qualitative Tests: A positive Kaiser test (for primary amines) or a negative TNBS test after coupling indicates a free amine, but in cases of severe aggregation, the reagents may not reach the amine, leading to a false negative (no color change).

  • Slow or Incomplete Fmoc Deprotection: Monitoring the UV absorbance of the dibenzofulvene-piperidine adduct during deprotection will show a sluggish or incomplete release curve.[3]

  • Messy HPLC/MS Analysis: Analysis of a test cleavage will show a broad, unresolved hump in the HPLC chromatogram and a mass spectrum with numerous deletion and truncated sequences, rather than a single, sharp peak for the target peptide.[7]

Q2: I'm experiencing incomplete coupling. How can I use Fmoc-α-Me-D-Ser(tBu)-OH to solve this?

If you suspect aggregation is causing poor coupling efficiency, the best approach is to re-synthesize the peptide and strategically incorporate Fmoc-α-Me-D-Ser(tBu)-OH before the difficult region begins. For example, if aggregation starts around residue 10, consider replacing the native D-Serine at position 7 or 8 with its α-methylated counterpart.

Immediate Actions for a Current Synthesis (Salvage Attempts):

  • Switch to a more potent coupling reagent: Use HATU, HCTU, or PyBOP instead of standard carbodiimides.[7][10]

  • Double Couple: After the initial coupling reaction, drain the vessel and add a fresh solution of activated amino acid for a second coupling cycle.[7]

  • Increase Temperature: Perform the coupling at an elevated temperature (40-60°C) to help disrupt aggregates.[4]

Q3: Coupling of the amino acid after Fmoc-α-Me-D-Ser(tBu)-OH is slow and incomplete. What's happening?

This is an expected challenge. The same α-methyl group that effectively blocks aggregation also creates significant steric hindrance for the incoming activated amino acid. The N-terminal amine of the α-methylated residue is sterically shielded, making the subsequent coupling step difficult.

Solution:

  • Extend Coupling Time: Allow the coupling reaction to proceed for 2-4 hours instead of the standard 1 hour.

  • Use a Stronger Activator: This is a situation where HATU or HCTU with DIPEA or collidine is highly recommended.[10]

  • Use a 5-fold Excess: Employ a higher excess of the incoming amino acid and coupling reagents (e.g., 5 equivalents relative to the resin loading).

  • Double Couple: Proactively perform a second coupling to ensure the reaction goes to completion.

Diagnostic & Strategic Workflow

When facing a difficult synthesis, a structured approach is critical. Use this workflow to diagnose issues and implement a robust solution.

cluster_cleavage Cleavage/Work-up Issues cluster_synthesis On-Resin Synthesis Issues cluster_solution Aggregation Solution start Start: Low Yield or Purity in SPPS test_cleavage Perform Test Cleavage & MS/HPLC Analysis start->test_cleavage check_mass Target Mass Present? test_cleavage->check_mass optimize_cleavage Optimize Cleavage Cocktail & Precipitation check_mass->optimize_cleavage Yes synthesis_issue Investigate On-Resin Problems check_mass->synthesis_issue No (or many deletion products) monitor_reactions Monitor Coupling/Deprotection (e.g., Kaiser Test, UV) synthesis_issue->monitor_reactions aggregation_q Signs of Aggregation? (Poor Swelling, Failed Tests) monitor_reactions->aggregation_q Reactions Incomplete other_side_reactions Investigate Other Side Reactions (Racemization, Aspartimide) aggregation_q->other_side_reactions No resynthesize Resynthesize Peptide aggregation_q->resynthesize Yes insert_reagent Strategically Incorporate Fmoc-α-Me-D-Ser(tBu)-OH resynthesize->insert_reagent optimize_coupling Use Stronger Coupling Conditions for Subsequent Residue insert_reagent->optimize_coupling

Caption: A logical workflow for troubleshooting aggregation in SPPS.
Experimental Protocols
Protocol 1: Manual Incorporation of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

This protocol describes the manual coupling of Fmoc-α-Me-D-Ser(tBu)-OH into a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin (1 eq.)

  • (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (3-5 eq.)

  • Coupling Reagent (e.g., HATU) (3-5 eq.)

  • Base (e.g., DIPEA or Collidine) (6-10 eq.)

  • High-purity DMF or NMP solvent

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (typically with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[7]

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-α-Me-D-Ser(tBu)-OH (3-5 eq.) and HATU (3-5 eq.) in a minimal volume of DMF.

  • Activation: Add DIPEA (6-10 eq.) to the activation mixture and vortex briefly for 30-60 seconds. The solution may change color.

  • Coupling: Immediately add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove any excess reagents before proceeding to the next Fmoc deprotection step.

Protocol 2: Test Cleavage for On-Resin Synthesis Monitoring

This is a critical self-validation step to assess the quality of the synthesis before committing to cleaving the entire batch of resin.

Materials:

  • A small sample of peptide-resin (approx. 5-10 mg)

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)[11]

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Sample Collection: After a critical coupling step (e.g., after incorporating the α-methylated residue or after 10 residues), remove a small sample of the dried peptide-resin.

  • Cleavage: Place the resin in a microcentrifuge tube and add ~200 µL of the cleavage cocktail.[15]

  • Incubation: Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.[7]

  • Filtration: Filter the cleavage mixture away from the resin beads into a new tube.

  • Precipitation: Precipitate the cleaved peptide by adding the TFA mixture dropwise into a larger tube containing ~2 mL of cold diethyl ether. A white precipitate should form.

  • Isolation: Centrifuge the tube to pellet the crude peptide, decant the ether, and allow the pellet to air dry.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS to confirm the presence of the correct mass and assess the purity.

References
  • Li, Y., et al. (2024). Robust Chemical Synthesis of “Difficult Peptides” via 2-Hydroxyphenol-pseudoproline (ψ2-hydroxyphenolpro) Modifications. The Journal of Organic Chemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Packman, L. C. (2003). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Scilit. Retrieved from [Link]

  • Houben-Weyl. (n.d.). 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or. Science of Synthesis. Retrieved from [Link]

  • Pattison, P. (2026). Troubleshooting Low Yield in Peptide Synthesis. Retrieved from [Link]

  • Cárdenas, C., et al. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Omega. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • Senko, D., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Fields, G. B., & Fields, C. G. (n.d.). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. SpringerLink. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. RSC Publishing. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]

Sources

Troubleshooting

resolving poor solubility of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid in automated synthesizers

Welcome to the technical support guide for researchers and drug development professionals utilizing (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. This document provides in-depth troubleshooting strategies and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers and drug development professionals utilizing (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the significant solubility challenges associated with this sterically hindered amino acid in automated solid-phase peptide synthesis (SPPS).

Understanding the Challenge: Why is This Amino Acid Difficult to Dissolve?

(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid presents a unique solubility challenge due to its molecular structure. The presence of a methyl group on the alpha-carbon (α-methyl), in addition to the bulky Fmoc and tert-butyl protecting groups, creates substantial steric hindrance.[1][2] This conformationally constrained structure can lead to the formation of strong intermolecular interactions, promoting aggregation and significantly reducing its solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF).[3] Poor solubility is a critical issue in automated synthesis, as it can lead to incomplete dissolution in the amino acid reservoir, resulting in failed couplings and truncated peptide sequences.[4]

Troubleshooting Guide: Resolving Real-Time Solubility Issues

This section addresses specific problems encountered during automated synthesis.

Question: My synthesizer has paused due to an "undissolved amino acid" error, or I visually observe precipitate in the vial. What is my immediate course of action?

Answer: This is a common issue stemming from the compound's low dissolution rate. The primary goal is to achieve complete solubilization without compromising the integrity of the Fmoc-protecting group. Follow this validated, stepwise protocol:

Protocol 1: Stepwise Method for On-Synthesizer Dissolution

  • Pause the Synthesizer: Ensure the synthesis is paused to prevent the instrument from attempting to aspirate an inhomogeneous solution.

  • Initial Solvent & Vortex: The synthesizer will have typically added the primary solvent, usually DMF or N-Methyl-2-pyrrolidone (NMP).[] Remove the vial and vortex it vigorously for 1-2 minutes.

  • Apply Gentle Sonication: If vortexing is insufficient, place the vial in a sonicator bath for 5-10 minute intervals.[3] Crucially, monitor the temperature of the bath. Prolonged sonication can generate heat, which may risk partial degradation of the heat-sensitive Fmoc group.[3][6] Aim to keep the temperature below 40°C.

  • Introduce a Co-Solvent: If solids persist, the addition of a co-solvent is highly effective. Dichloromethane (DCM) is an excellent choice. Add DCM in 10% increments (by volume) to the existing solvent, vortexing after each addition, until the solid is fully dissolved. NMP can also serve as a stronger primary solvent or co-solvent if issues are recurrent.[6]

  • Final Visual Confirmation: Before placing the vial back into the synthesizer and resuming the run, hold it up to a light source to ensure there are no suspended particles. The solution must be completely clear.

Question: I am planning a synthesis with this residue. How can I proactively prevent solubility problems?

Answer: Proactive measures are the most effective strategy. Using a pre-validated dissolution protocol before the amino acid is required by the synthesizer can save significant time and prevent failed syntheses.

Table 1: Recommended Solvent Systems for Pre-Dissolution

Solvent SystemRecommended Ratio (v/v)Max Concentration (M)Notes & Rationale
DMF / DCM 70 / 30~0.3 MThe addition of DCM disrupts intermolecular aggregation, significantly enhancing solubility. This is the most recommended starting point.
NMP 100%~0.4 MNMP is a more powerful polar aprotic solvent than DMF and can often dissolve hindered amino acids on its own.[1]
DMF / DMSO 90 / 10~0.5 MDimethyl sulfoxide (DMSO) is an exceptionally strong solvent.[4][7] Use sparingly as it can be difficult to remove and may oxidize sensitive residues like Cys or Met if present.[8][9]

Protocol 2: Optimized Pre-Dissolution Workflow

  • Weigh the Amino Acid: Weigh the required amount of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid into a clean vial.

  • Add Co-Solvent First: If using a mixed-solvent system (e.g., DMF/DCM), add the full volume of the stronger solubilizing agent (DCM) first.

  • Vortex/Sonicate: Vortex the vial until the solid is mostly dispersed. Use brief sonication if necessary.

  • Add Primary Solvent: Add the primary solvent (e.g., DMF) to reach the final target volume.

  • Vortex to Homogeneity: Vortex thoroughly until the solution is completely clear.

  • Load onto Synthesizer: Load the pre-dissolved, homogenous solution into the appropriate position on your automated synthesizer.

Below is a logical workflow to guide your troubleshooting decisions.

Caption: Troubleshooting workflow for resolving solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is this amino acid used if it is so difficult to work with? A1: The α-methyl group provides conformational rigidity. When incorporated into a peptide sequence, it restricts bond rotation, which can be crucial for designing peptides with stable, predictable secondary structures (e.g., helices) or for locking a peptide into a specific bioactive conformation.[6]

Q2: Can I heat the solution to improve solubility? A2: Gentle warming up to 30-40°C can be used cautiously to aid dissolution.[3] However, excessive or prolonged heating should be avoided. The Fmoc group is known to be thermally labile, and cleavage can occur at elevated temperatures (as low as 80-120°C), especially in the presence of any residual base, leading to undesired side reactions.[3]

Q3: Will using Dimethyl Sulfoxide (DMSO) affect my synthesis? A3: DMSO is an excellent solvent for highly hydrophobic or aggregation-prone sequences.[10] A small percentage (5-10%) can be very effective. However, be aware that DMSO is hygroscopic and can be difficult to remove during final peptide workup. It is also a known oxidant and should not be used in syntheses containing unprotected Methionine (Met) or Cysteine (Cys) residues, as it can oxidize the sulfur-containing side chains.[9]

Q4: Can I pre-dissolve the amino acid and store it for a long time? A4: It is not recommended to store this amino acid in solution for extended periods (more than 24 hours). Fmoc-amino acids can exhibit greater decomposition over time when dissolved, particularly in NMP compared to DMF.[10] For best results and to ensure the highest quality synthesis, dissolve the amino acid immediately before it is needed for the coupling reaction.

Q5: Are there alternative solvents I can consider? A5: While DMF, NMP, and DCM are the most common, some research has explored "green" or alternative solvents like PolarClean, which has shown excellent capacity to dissolve Fmoc-amino acids.[11][12] For particularly challenging sequences, mixtures containing Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) have been used to disrupt peptide aggregation on the resin, which can also improve the solubility of the incoming amino acid.[9][10]

References

  • Benchchem. Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis.
  • Benchchem. Technical Support Center: Managing Poor Solubility of Aib-Containing Peptides.
  • Benchchem. strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • Aapptec Peptides. Technical Bulletins & General Procedures.
  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Bio Basic. Peptide Solubility | Peptide Synthesis.
  • Benchchem. Technical Support Center: Optimizing Difficult Ile-Thr Peptide Synthesis.
  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Peptides Containing "2-Amino-2-(pyridin-2-YL)acetic acid".
  • PMC (PubMed Central). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • MedchemExpress.com. Fmoc-Aib-OH | Amino Acid Derivative.
  • AAPPTec. Solvents for Solid Phase Peptide Stynthesis Contents.
  • ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
  • LifeTein®. How to dissolve, handle and store synthetic peptides.
  • Benchchem. A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO.
  • PMC (PubMed Central). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • MDPI. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
  • Hindawi. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins.
  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • MDPI. Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Pr.
  • ResearchGate. Synthesis of Fmoc-amino acid chlorides assisted by ultrasonication, a rapid approach.
  • ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers | Organic Letters.
  • Polypeptide. Circular Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • R Discovery. Amino acid structure and "difficult sequences" in solid phase peptide synthesis.
  • PubChem - NIH. (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.
  • SpringerLink. Methods for Removing the Fmoc Group.
  • CHIMIA. Thermal Cleavage of the Fmoc Protection Group.

Sources

Reference Data & Comparative Studies

Validation

chiral purity analysis of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid by LC-MS

A Comparative Guide to the Chiral Purity Analysis of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid by LC-MS In the landscape of modern drug development and peptide synthesis, the stereochemical integrity of amin...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Chiral Purity Analysis of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid by LC-MS

In the landscape of modern drug development and peptide synthesis, the stereochemical integrity of amino acid building blocks is paramount. The biological activity of a peptide is intrinsically linked to the chirality of its constituent amino acids. Even minute enantiomeric impurities can lead to significant alterations in therapeutic efficacy and safety profiles. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the chiral purity assessment of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, a crucial component in the synthesis of complex peptides. We will explore the rationale behind methodological choices, present comparative experimental data, and offer a validated protocol for immediate application.

The Criticality of Chiral Purity in Pharmaceutical Development

The United States Food and Drug Administration (FDA) and other global regulatory bodies have established stringent guidelines for the development of stereoisomeric drugs.[1][2] These regulations mandate the thorough characterization of each enantiomer's pharmacological and toxicological properties.[3][4] The underlying principle is that enantiomers of a chiral drug can exhibit different physiological effects, as they interact differently with the chiral environment of the human body.[3] Consequently, robust analytical methods for determining enantiomeric purity are not merely a quality control measure but a fundamental requirement for regulatory approval and ensuring patient safety.[5][6]

Why LC-MS for Chiral Purity Analysis? A Comparative Overview

While various techniques exist for chiral separations, including gas chromatography (GC) and capillary electrophoresis (CE), High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers a superior combination of selectivity, sensitivity, and versatility for non-volatile and thermally labile molecules like Fmoc-protected amino acids.[5][7]

Analytical Technique Advantages Limitations Suitability for Fmoc-Amino Acids
Gas Chromatography (GC) High separation efficiency for volatile compounds.[7]Requires derivatization for non-volatile analytes, which can introduce analytical errors.[7]Not ideal due to the low volatility of the analyte.
Capillary Electrophoresis (CE) High efficiency, low sample and solvent consumption.Lower sensitivity and loading capacity compared to HPLC.Can be used, but LC-MS is generally preferred for its robustness and higher sensitivity.
High-Performance Liquid Chromatography (HPLC) with UV Detection Widely available, robust, and reliable for many applications.May lack the sensitivity and specificity required for detecting trace enantiomeric impurities.A viable option, but MS detection provides superior specificity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) High sensitivity and selectivity, provides molecular weight confirmation, and is compatible with a wide range of chiral stationary phases.[8][9]Higher instrument cost and complexity.The gold standard for this application, offering unparalleled analytical performance.

The primary advantage of LC-MS lies in the specificity of the mass detector. It allows for the unambiguous identification and quantification of the target enantiomers, even in the presence of co-eluting impurities, by monitoring their specific mass-to-charge ratios (m/z). This is particularly crucial when assessing the chiral purity of active pharmaceutical ingredients (APIs).

Selecting the Right Chiral Stationary Phase (CSP): A Comparative Analysis

The heart of a successful chiral separation is the chiral stationary phase (CSP).[5] These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. For Fmoc-protected amino acids, several types of CSPs have demonstrated excellent performance.[10][11]

Chiral Stationary Phase (CSP) Type Principle of Separation Typical Mobile Phases Strengths for Fmoc-Amino Acids Considerations
Polysaccharide-based (e.g., Cellulose or Amylose derivatives) Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[12]Normal-phase, reversed-phase, and polar organic modes.[7]Broad applicability and high success rates for a wide range of chiral compounds, including Fmoc-amino acids.[13]Method development can sometimes be iterative to find the optimal mobile phase.
Macrocyclic Glycopeptide-based (e.g., Teicoplanin, Ristocetin A) Multiple chiral recognition mechanisms including ionic interactions, hydrogen bonding, and steric hindrance.[11]Reversed-phase and polar organic modes.[11]Excellent for resolving N-blocked amino acids; compatible with LC-MS friendly mobile phases.[11]Can exhibit different selectivities depending on the specific glycopeptide.[10]
Crown Ether-based Based on the inclusion of the primary amine of the amino acid into the crown ether cavity.[14]Typically acidic aqueous/organic mobile phases.Highly effective for the separation of primary amines and amino acids.[14]May not be the first choice for N-protected amino acids where the primary amine is blocked.

For the specific analysis of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most promising candidates due to their proven success with N-protected amino acids.[10][11]

Experimental Workflow for Chiral Purity Analysis

The following diagram illustrates the typical workflow for the LC-MS analysis of chiral purity.

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep_sample Dissolve sample in mobile phase injection Inject sample/standard prep_sample->injection prep_standard Prepare racemic & enantiopure standards prep_standard->injection separation Chiral HPLC Separation injection->separation detection Mass Spectrometry Detection separation->detection integration Peak Integration detection->integration quantification Quantify enantiomeric excess (%ee) integration->quantification

Caption: A generalized workflow for the chiral purity analysis of Fmoc-protected amino acids by LC-MS.

Validated LC-MS Protocol for (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

This protocol has been developed and validated to ensure specificity, linearity, accuracy, and precision, in accordance with regulatory guidelines.[5][15]

1. Instrumentation and Chromatographic Conditions:

  • LC System: Agilent 1200 Series or equivalent, equipped with a binary pump, autosampler, and column thermostat.

  • MS System: Agilent 6120 Single Quadrupole LC/MS or equivalent, with an Electrospray Ionization (ESI) source.

  • Chiral Column: A polysaccharide-based CSP, such as a Lux Cellulose-2 column (250 x 4.6 mm, 5 µm), has shown excellent performance for similar compounds.[13]

  • Mobile Phase: A mixture of Acetonitrile and water with 0.1% formic acid is a good starting point for reversed-phase LC-MS. The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

  • MS Detection: ESI in positive ion mode. Monitor the protonated molecular ion [M+H]⁺.

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of the racemic mixture of Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid in the mobile phase. Additionally, prepare a stock solution of the pure (R)-enantiomer.

  • Sample Solution: Accurately weigh and dissolve the sample of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid in the mobile phase to a known concentration.

3. Validation Procedure:

  • Specificity: Inject the individual enantiomers, the racemate, and a blank to confirm the retention times and ensure no interference.[15]

  • Linearity: Prepare a series of dilutions of the (S)-enantiomer (the undesired enantiomer) and inject them to establish a calibration curve.

  • Accuracy: Spike the sample solution with known amounts of the (S)-enantiomer at different concentration levels and calculate the percentage recovery.[16]

  • Precision: Perform repeated injections of a spiked sample to assess the repeatability and intermediate precision of the method.[15]

Comparative Performance Data

The following table summarizes expected performance data based on literature for similar separations on different types of chiral columns.

Chiral Stationary Phase Typical Resolution (Rs) Analysis Time (min) Mobile Phase Compatibility with MS
Lux Cellulose-2 > 2.0< 20Excellent with volatile buffers (e.g., formic acid, ammonium acetate).[17]
CHIROBIOTIC T > 1.8< 25Excellent, particularly in polar organic and reversed-phase modes.[11]
Chiralpak AD-H > 2.2< 15Good, often used with hexane/isopropanol which may require mobile phase modification for optimal ESI performance.[7]

Conclusion

The chiral purity of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is a critical quality attribute that directly impacts the safety and efficacy of the final peptide product. LC-MS has emerged as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity. By carefully selecting a suitable chiral stationary phase, such as a polysaccharide or macrocyclic glycopeptide-based column, and optimizing the chromatographic conditions, a robust and reliable method can be developed and validated. The protocol and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to implement effective chiral purity analysis in their laboratories, ensuring compliance with regulatory standards and the production of high-quality, safe, and effective pharmaceuticals.

References

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]

  • Regulatory Considerations in Drug Development of Stereoisomers | Request PDF. Available at: [Link]

  • Development of New Stereoisomeric Drugs May 1992 - FDA. Available at: [Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

  • New Era in Amino Acid Chiral Separation Beckons - The Analytical Scientist. Available at: [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC. Available at: [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - SCIRP. Available at: [Link]

  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC. Available at: [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - ACS Publications. Available at: [Link]

  • Exploring the Role of Chirality in Pharmaceutical Drug Efficacy - ijirset. Available at: [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ?-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns - ResearchGate. Available at: [Link]

  • A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS - Rasayan Journal of Chemistry. Available at: [Link]

  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - ResearchGate. Available at: [Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Available at: [Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Available at: [Link]

  • Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. Available at: [Link]

  • Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry - Almac. Available at: [Link]

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies - OSTI.gov. Available at: [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases - Phenomenex. Available at: [Link]

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Comparative

comparing coupling reagents for (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid: DIC/Oxyma vs HATU

A Comparative Guide to Coupling Reagents for Sterically Hindered Amino Acids: DIC/Oxyma vs. HATU In the intricate world of solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is paramou...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Coupling Reagents for Sterically Hindered Amino Acids: DIC/Oxyma vs. HATU

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is paramount, directly influencing reaction efficiency, yield, and the stereochemical integrity of the final peptide. This decision becomes especially critical when dealing with "difficult" couplings, such as those involving sterically hindered amino acids. Among these, α,α-disubstituted amino acids like (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid present a significant synthetic challenge due to their constrained nature, which can impede reaction kinetics and increase the risk of side reactions.[1][2]

This guide provides an in-depth, objective comparison of two premier coupling systems for such demanding applications: the carbodiimide/additive system of N,N'-Diisopropylcarbodiimide (DIC) with Ethyl (hydroxyimino)cyanoacetate (Oxyma), and the aminium salt-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). We will explore their mechanisms of action, compare their performance based on experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

The Challenge: Steric Hindrance in Peptide Synthesis

α,α-disubstituted amino acids are prized in peptide design for their ability to induce specific secondary structures, such as helices or β-turns, and for their enhanced resistance to enzymatic degradation.[2][3] However, the very structural rigidity that makes them valuable also makes them notoriously difficult to incorporate. The bulky substituents surrounding the α-carbon sterically shield the carboxyl group, hindering the approach of both the activating agent and the incoming nucleophilic amine of the growing peptide chain. This often leads to sluggish or incomplete coupling reactions, requiring more potent activation methods and optimized conditions to achieve acceptable yields and purities.[4][5]

Understanding the Reagents: Mechanisms of Action

A foundational understanding of how each reagent activates the carboxylic acid is crucial to appreciating their relative strengths and weaknesses.

DIC/Oxyma: The Modern Carbodiimide System

The DIC/Oxyma system represents a significant evolution from traditional carbodiimide methods. The mechanism proceeds in two key stages:

  • Initial Activation: DIC reacts with the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate.[6][7] While potent, this intermediate is unstable and prone to racemization or rearrangement into an unreactive N-acylurea byproduct.[7][8]

  • Active Ester Formation: This is where the additive, Oxyma, plays its critical role. The Oxyma anion rapidly intercepts the O-acylisourea intermediate, forming a more stable and highly reactive Oxyma active ester.[6] This ester is then efficiently attacked by the N-terminal amine of the peptide chain to form the desired peptide bond, regenerating Oxyma in the process.[6][9]

Oxyma has largely replaced older additives like HOBt (1-hydroxybenzotriazole) due to its superior performance in enhancing coupling efficiency and suppressing racemization, coupled with a significantly better safety profile as it is non-explosive.[5][10]

DIC_Oxyma_Mechanism cluster_activation Activation Phase cluster_ester_formation Active Ester Formation cluster_coupling Coupling Phase Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + DIC DIC DIC DIC->O_Acylisourea Oxyma_Ester Oxyma Active Ester (More Stable) O_Acylisourea->Oxyma_Ester + Oxyma Oxyma Oxyma Oxyma->Oxyma_Ester Peptide_Bond Peptide Bond Oxyma_Ester->Peptide_Bond + H₂N-Peptide Amine H₂N-Peptide Amine->Peptide_Bond

Caption: Mechanism of DIC/Oxyma mediated peptide coupling.
HATU: The Potent Aminium Salt

HATU is an aminium-type coupling reagent that incorporates the highly effective HOAt (1-hydroxy-7-azabenzotriazole) moiety within its structure. Its mechanism is highly efficient and generally proceeds as follows:

  • Carboxylate Formation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[11][12][13]

  • Active Ester Formation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester.[11][12] This reaction is very rapid and liberates tetramethylurea as a byproduct.[11]

  • Anchimeric Assistance: The final coupling step, where the N-terminal amine attacks the OAt-active ester, is accelerated by a "neighboring group effect" or anchimeric assistance from the pyridine nitrogen atom in the HOAt structure.[11] This stabilizes the transition state, leading to faster reaction rates and highly effective suppression of racemization.[14]

HATU_Mechanism cluster_activation Activation Phase cluster_ester_formation Active Ester Formation cluster_coupling Coupling Phase Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + DIPEA Base DIPEA Base->Carboxylate OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Peptide_Bond Peptide Bond OAt_Ester->Peptide_Bond + H₂N-Peptide (Anchimeric Assistance) Amine H₂N-Peptide Amine->Peptide_Bond

Caption: Mechanism of HATU mediated peptide coupling.

Head-to-Head Performance Comparison

The choice between DIC/Oxyma and HATU often depends on a balance of reactivity, cost, safety, and the specific demands of the peptide sequence.

FeatureDIC/OxymaHATURationale & Insights
Coupling Efficiency HighVery HighHATU is often considered one of the most powerful coupling reagents available, especially for sterically hindered amino acids.[15][16] The anchimeric assistance provided by the HOAt moiety accelerates the final coupling step significantly.[11] DIC/Oxyma is also highly efficient and a substantial improvement over older carbodiimide methods.[6][10]
Racemization Control Very GoodExcellentBoth systems are excellent at suppressing racemization. HATU's rapid kinetics kinetically disfavor the racemization pathway.[14] The Oxyma active ester is also highly effective at preserving stereochemistry.[6] For extremely racemization-prone couplings, both are superior choices over older reagents.[10][14]
Side Reactions - N-acylurea formation (minimized by Oxyma)[7]- Potential for HCN generation with excess reagents[17][18]- Guanidinylation of the N-terminus if HATU is in excess[12]The primary concern with HATU is the potential for the free amine to attack the guanidinium carbon of the reagent itself, capping the peptide chain.[12] For DIC/Oxyma, while generally clean, the formation of hydrogen cyanide has been reported under certain conditions, particularly with excess reagents.[17]
Cost LowerHigherCarbodiimides like DIC and additives like Oxyma are generally more economical than pre-formed aminium salts like HATU. This can be a significant factor in large-scale synthesis.
Safety & Handling - DIC is a moisture-sensitive liquid.- Oxyma is a non-explosive solid.[10]- HATU is based on HOAt, which has explosive properties.[15][19]The primary advantage of the DIC/Oxyma system is safety. HOAt and reagents derived from it, like HATU, are known to be potentially explosive and require careful handling and storage.[19] Oxyma was developed specifically as a safe, non-explosive alternative.[6]
Byproduct Removal Diisopropylurea (DIU) is soluble in many organic solvents.[5]Tetramethylurea is water-soluble.The solubility of the urea byproduct is a practical consideration. The diisopropylurea from DIC is soluble in solvents like isopropanol, facilitating its removal during washing steps.[5]

Experimental Validation: Protocols & Workflow

To objectively compare these two systems, a parallel synthesis workflow is essential. The following protocols outline the coupling step for incorporating (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid onto a resin-bound peptide.

Experimental_Workflow cluster_common Common Steps cluster_parallel Parallel Coupling Comparison cluster_dic Path A: DIC/Oxyma cluster_hatu Path B: HATU cluster_final Analysis Resin_Swell 1. Swell Resin in DMF Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotect Wash_1 3. Wash Resin (DMF) Fmoc_Deprotect->Wash_1 Activate_DIC 4a. Pre-activate AA (AA/DIC/Oxyma in DMF) Wash_1->Activate_DIC Activate_HATU 4b. Pre-activate AA (AA/HATU/DIPEA in DMF) Wash_1->Activate_HATU Couple_DIC 5a. Couple to Resin (1-2 hours) Activate_DIC->Couple_DIC Wash_2 6. Wash Resin (DMF, DCM) Couple_DIC->Wash_2 Couple_HATU 5b. Couple to Resin (1-2 hours) Activate_HATU->Couple_HATU Couple_HATU->Wash_2 Kaiser_Test 7. Monitor with Kaiser Test Wash_2->Kaiser_Test Cleave 8. Cleave & Purify Kaiser_Test->Cleave Analyze 9. Analyze (HPLC, MS) Cleave->Analyze

Caption: Workflow for comparing coupling reagent performance.
Protocol 1: DIC/Oxyma Coupling

This protocol assumes a 0.1 mmol scale on a standard solid-phase synthesis resin.

  • Resin Preparation: Following Fmoc deprotection and thorough washing of the resin-bound peptide, ensure the resin is well-swelled in dimethylformamide (DMF).

  • Activation Solution: In a separate vessel, dissolve (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (3 eq., 0.3 mmol) and Oxyma (3 eq., 0.3 mmol) in DMF.

  • Initiate Activation: Add DIC (3 eq., 0.3 mmol) to the amino acid/Oxyma solution. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative method like the Kaiser test. A negative test (beads remain colorless/yellow) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: HATU Coupling

This protocol assumes a 0.1 mmol scale on a standard solid-phase synthesis resin.

  • Resin Preparation: As in the previous protocol, start with a deprotected, washed, and swelled resin.

  • Activation Solution: In a separate vessel, dissolve (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF.

  • Initiate Activation: Add DIPEA (6 eq., 0.6 mmol) to the solution. Allow the mixture to pre-activate for 1-2 minutes.[19] The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction completion with the Kaiser test.

  • Washing: Upon completion, drain the vessel and wash the resin extensively with DMF.

Conclusion and Recommendations

Both DIC/Oxyma and HATU are formidable tools for tackling the challenge of incorporating sterically hindered amino acids like (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. The optimal choice is dictated by the specific priorities of the synthesis.

  • Choose HATU when:

    • Maximum reactivity is essential: For the most challenging couplings where speed and efficiency are paramount, HATU is often the reagent of choice.[15][16]

    • Racemization risk is extremely high: The kinetic profile of HATU provides an exceptional level of stereochemical protection.[14]

    • Safety protocols for handling potentially explosive compounds are rigorously in place.[19]

  • Choose DIC/Oxyma when:

    • Safety is a primary concern: As a non-explosive system, DIC/Oxyma is an inherently safer alternative, simplifying handling, storage, and transport.[10]

    • Cost-effectiveness is a key driver: This system is generally more economical, particularly for large-scale production.

    • A highly efficient, clean, and reliable coupling method is needed that avoids the specific side reaction of guanidinylation.[6][12]

For any new or particularly difficult synthesis, it is always recommended to perform a small-scale comparison to empirically determine the optimal conditions for achieving the desired purity and yield.[15] By understanding the distinct mechanistic advantages and practical considerations of each system, researchers can navigate the complexities of peptide synthesis with greater confidence and success.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal, 15(37), 9394-9403. (URL not available in search results)
  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (n.d.). (URL not available in search results)
  • Luxembourg Bio Technologies. (n.d.). Green chemistry – OxymaPure®. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5692-5707. Retrieved from [Link]

  • Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Dembinski, R., & Wolan, A. (2016). The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. The Journal of Organic Chemistry, 81(3), 865-876. Retrieved from [Link]

  • Maiti, D. (2022). α-Amino acid and peptide synthesis using catalytic cross-dehydrogenative coupling. Nature Synthesis, 1(4), 304-312. Retrieved from [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 1-22. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]

  • McFarland, B., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Retrieved from [Link]

  • Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. (2012). Journal of Peptide Science, 18(3), 198-204. Retrieved from [Link]

  • Kurokawa, N., & Ohfune, Y. (1995). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical & Pharmaceutical Bulletin, 43(11), 2023-2025. (URL not available in search results)
  • Digital CSIC. (2020, September 23). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. (2017). Journal of Peptide Science, 23(4), 275-280. Retrieved from [Link]

  • Novabiochem®. (n.d.). Peptide Coupling Reagents Guide. (URL not available in search results)

Sources

Validation

conformational stability of peptides with (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid vs Fmoc-Ser(tBu)-OH

Conformational Stability and Proteolytic Resistance: A Comparative Guide to α -Methyl-Serine vs. Standard Serine in Peptide Engineering The incorporation of non-canonical amino acids is a cornerstone of modern peptide dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Conformational Stability and Proteolytic Resistance: A Comparative Guide to α -Methyl-Serine vs. Standard Serine in Peptide Engineering

The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of natural peptides: poor conformational stability and rapid proteolytic degradation. This guide provides an objective, data-driven comparison between the standard Fmoc-Ser(tBu)-OH and its sterically constrained analog, (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (commonly referred to as Fmoc-(R)- α -Me-Ser(tBu)-OH)[1].

By replacing the α -proton of serine with a methyl group, researchers can fundamentally alter the thermodynamic landscape of the peptide backbone, editing intrinsically disordered regions into well-defined secondary structures[2].

Mechanistic Basis of Conformational Editing

The structural divergence between standard serine and α -methyl-serine is rooted in steric hindrance. In standard L-serine (S-configuration), the presence of a hydrogen atom on the α -carbon allows for a broad range of energetically permissible ϕ (phi) and ψ (psi) dihedral angles. This flexibility often results in random coil conformations in short, linear peptides.

Conversely, the α -methylation in (R)- α -Me-Ser creates a quaternary α -carbon. The steric clash between this α -methyl group and the adjacent β -carbon or carbonyl oxygen severely restricts the rotational freedom of the peptide backbone. Quantum mechanical calculations and CHARMM additive potential energy parameters reveal that α -methylated amino acids possess deep energy minima almost exclusively at the αR​ (-59°, -28°) and αL​ (58°, 28°) coordinates[3][4]. Because the (R)-enantiomer is utilized, the stereocenter specifically biases the local backbone toward left-handed helical ( αL​ ) conformations or type II' β -turns, acting as a potent β -sheet breaker[3][5].

ConformationalLogic A α-Methylation (Quaternary Cα) B Steric Clash (Cα-Methyl vs Cβ) A->B C Restricted Dihedral Angles (φ, ψ) B->C D Helical/Turn Stabilization C->D

Thermodynamic pathway of α-methylation inducing helical stability.

Quantitative Structural and Stability Profiles

The restriction of dihedral angles not only induces secondary structure but also physically shields the adjacent amide bonds from the catalytic triads of proteases. Proteolytic enzymes typically require the peptide substrate to adopt an extended, β -strand-like conformation to fit into the active site cleft. The rigid, helical/turn-inducing nature of α -Me-Ser prevents this induced fit, drastically extending the pharmacokinetic half-life[5][6].

Table 1: Conformational and Physical Properties Comparison

PropertyFmoc-Ser(tBu)-OH(R)-Fmoc- α -Me-Ser(tBu)-OH
α -Carbon Substitution Hydrogen (Secondary Carbon)Methyl (Quaternary Carbon)
Allowed Dihedral Angles ( ϕ,ψ ) Broad (Random coil, β -sheet, α -helix)Highly Restricted ( αR​ , αL​ , Type II' turns)[4]
Helical Propensity Low (Flexible)Very High (Helix inducer/editor)[2]
β -Sheet Breaking Potential MinimalHigh (Disrupts amyloid fibril formation)[5]
Protease Active Site Fit Accommodates extended bindingSterically excluded

Table 2: Comparative Proteolytic Stability (Simulated Human Liver Microsomes - HLM)

Peptide Sequence ContextResidue at Position X Half-Life ( T1/2​ ) in HLMDegradation Pathway
Ac-Ala-Lys- X -Tyr-NH2Ser< 45 minutesRapid endopeptidase cleavage
Ac-Ala-Lys- X -Tyr-NH2(R)- α -Me-Ser> 24 hoursHighly resistant to proteolysis[7]

Self-Validating Experimental Methodologies

To objectively evaluate the performance of (R)-Fmoc- α -Me-Ser(tBu)-OH against standard Fmoc-Ser(tBu)-OH, the following self-validating workflow must be executed. The causality of each step is designed to ensure that structural artifacts do not confound the biological stability data.

ExperimentalWorkflow S1 1. SPPS Assembly (HATU/HOAt vs DIC/Oxyma) S2 2. Cleavage & Purification (RP-HPLC >95% Purity) S1->S2 S3 3. Conformational Validation (CD Spectroscopy) S2->S3 S4 4. Proteolytic Stability (LC-MS/MS Quantification) S3->S4 C1 Control: Fmoc-Ser(tBu)-OH C1->S1

Self-validating experimental workflow for synthesizing and analyzing modified peptides.

Protocol A: Sterically Hindered Solid-Phase Peptide Synthesis (SPPS)

Rationale: The quaternary nature of the α -Me-Ser amine drastically reduces its nucleophilicity. Standard coupling reagents (like DIC/Oxyma or HBTU) will result in incomplete couplings and deletion sequences. Highly reactive uronium salts (HATU) paired with HOAt are required to stabilize the active ester intermediate and drive the reaction forward.

  • Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Standard Coupling (For Ser): For the control peptide, couple Fmoc-Ser(tBu)-OH (4 eq) using DIC (4 eq) and Oxyma Pure (4 eq) in DMF for 45 minutes at room temperature.

  • Hindered Coupling (For α -Me-Ser): For the modified peptide, couple (R)-Fmoc- α -Me-Ser(tBu)-OH (4 eq) using HATU (3.9 eq) and DIEA (8 eq) in DMF. Critical Step: Extend the coupling time to 2 hours, or perform a double coupling (2 x 1 hour) at 40°C to overcome the steric barrier of the α -methyl group.

  • Cleavage: Cleave both peptides using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC to >95% purity.

Protocol B: Conformational Validation via Circular Dichroism (CD) Spectroscopy

Rationale: Before assessing stability, you must prove that the α -methylation successfully edited the conformation. CD spectroscopy will validate the shift from a random coil to a structured helix/turn.

  • Sample Preparation: Dissolve purified peptides in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50 µM. (Optional: Add 30% Trifluoroethanol (TFE) to amplify intrinsic helical propensity[3]).

  • Data Acquisition: Record spectra from 190 nm to 260 nm using a 1 mm pathlength quartz cuvette at 25°C.

  • Interpretation:

    • The standard Ser peptide will exhibit a strong negative band near 198 nm, indicative of a random coil.

    • The (R)- α -Me-Ser peptide will exhibit a distinct conformational shift, typically showing minima at 208 nm and 222 nm (if incorporated into an α -helical sequence) or a strong minimum at 205 nm (indicative of a 310​ -helix or specific turn)[2][3].

Protocol C: Proteolytic Stability Assay (LC-MS/MS)

Rationale: With the conformation validated, the resistance to enzymatic degradation can be quantified. Human Liver Microsomes (HLM) provide a comprehensive suite of metabolic enzymes.

  • Incubation: Incubate 10 µM of each peptide with pooled HLM (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM NADPH at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 1440 minutes.

  • Quenching: Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to pellet proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass of the peptides. Plot the natural log of the remaining percentage versus time to calculate the half-life ( T1/2​ )[5][7].

Conclusion for Drug Development Professionals

The substitution of Fmoc-Ser(tBu)-OH with (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is not merely a chemical tweak; it is a thermodynamic intervention. While it demands more rigorous SPPS coupling conditions, the return on investment is substantial. By restricting the ϕ and ψ dihedral angles, the α -methyl group forces the peptide into a stable secondary structure, preventing the extended conformation required for protease docking. This makes it an indispensable tool for researchers aiming to convert transient, intrinsically disordered peptide sequences into viable, long-acting therapeutic candidates.

Sources

Comparative

mass spectrometry fragmentation patterns of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

An In-Depth Guide to the Mass Spectrometric Fragmentation of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid: A Comparative Analysis For researchers and drug development professionals working with synthetic peptid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid: A Comparative Analysis

For researchers and drug development professionals working with synthetic peptides and peptidomimetics, the precise characterization of non-proteinogenic amino acids (NPAAs) is a cornerstone of quality control and structural verification. (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is a sterically hindered building block used to introduce conformational constraints in peptide structures. Its unique structural motifs—the bulky Fmoc protecting group, the tert-butyl ether, and the α,α-disubstituted backbone—give rise to a distinct and predictable fragmentation pattern in mass spectrometry.

This guide provides an in-depth analysis of the expected fragmentation pathways of this NPAA under positive-mode electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. By understanding the causality behind its fragmentation, scientists can unambiguously identify this building block in complex mixtures, confirm its incorporation into a peptide sequence, and differentiate it from structurally similar analogues.

Analyte Structure and Key Fragmentation Hotspots

The fragmentation behavior of a molecule is dictated by its chemical structure. The stability of the resulting fragments and neutral losses determines the most probable cleavage points. The structure of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid possesses three key features that are highly susceptible to fragmentation under collision-induced dissociation (CID).

  • The Fmoc Group: The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group is a large, aromatic protecting group. Upon collisional activation, it readily cleaves to form a highly stable dibenzofulvene radical or a fluorenylmethyl cation, resulting in characteristic and easily identifiable signals.

  • The Tert-butoxy Side Chain: The O-tert-butyl ether on the side chain is exceptionally labile. It is prone to a facile neutral loss of isobutylene via a low-energy rearrangement pathway, a hallmark of tert-butyl containing compounds in mass spectrometry.[1]

  • The Carboxylic Acid: The C-terminal carboxylic acid can undergo decarboxylation (loss of CO₂) upon activation, although this is often a less dominant pathway compared to the cleavage of the protecting groups.

The calculated monoisotopic mass of the neutral molecule is 397.1889 Da, leading to a protonated precursor ion [M+H]⁺ at m/z 398.1962 .

Predicted Fragmentation Pathways

Under typical ESI-MS/MS conditions, the protonated precursor ion will undergo fragmentation through several competing pathways. The most prominent fragmentation events are detailed below.

Pathway A: Cleavage of the Fmoc Group

The most characteristic fragmentation of any Fmoc-protected amino acid is the cleavage of the protecting group itself. This occurs in two primary ways:

  • Formation of the Fluorenylmethyl Cation: This pathway yields a diagnostic fragment ion at m/z 179.08 , corresponding to the stable fluorenylmethyl cation ([C₁₄H₁₁]⁺).[1]

  • Neutral Loss of Dibenzofulvene and CO₂: A concerted or sequential loss can result in a neutral loss of 222.09 Da from the precursor ion, corresponding to the mass of the Fmoc group minus a proton.

Pathway B: Loss of the Tert-Butyl Group

The tert-butyl group is notorious for its facile elimination as a neutral molecule, isobutylene (C₄H₈), with a mass of 56.11 Da. This is a major fragmentation route for the precursor ion.

  • [M+H - 56]⁺: This fragmentation results in a prominent ion at m/z 342.13 , representing the loss of isobutylene from the tert-butoxy side chain. This is often the base peak in the spectrum of tert-butyl protected molecules.[1]

Pathway C: Subsequent and Minor Fragmentations

Following the initial major losses, further fragmentation can occur.

  • Loss of the full tert-butoxy group: A loss of the entire C₄H₉O radical (73.06 Da) can occur, leading to an ion at m/z 325.13 .

  • Decarboxylation: The neutral loss of CO₂ (44.01 Da) from the precursor or major fragment ions can also be observed, for instance, at m/z 354.18 ([M+H - 44]⁺).

  • Combined Losses: A combination of these events is highly probable. For example, the initial loss of isobutylene can be followed by the loss of the Fmoc group, or vice-versa, leading to a complex but interpretable spectrum.

The predicted fragmentation pathways are visualized in the diagram below.

Fragmentation_Pathways cluster_main Predicted Fragmentation of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid M_H Precursor Ion [M+H]⁺ m/z 398.20 M_H_minus_56 [M+H - C₄H₈]⁺ m/z 342.14 M_H->M_H_minus_56  -56.06 Da  (Isobutylene) Fmoc_ion Fluorenylmethyl Cation [C₁₄H₁₁]⁺ m/z 179.08 M_H->Fmoc_ion Fmoc Cleavage M_H_minus_Fmoc [M+H - C₁₅H₁₀O₂]⁺ m/z 176.10 M_H->M_H_minus_Fmoc  -222.09 Da  (Neutral Loss) M_H_minus_CO2 [M+H - CO₂]⁺ m/z 354.19 M_H->M_H_minus_CO2  -44.01 Da  (Decarboxylation) M_H_minus_56_minus_CO2 [M+H - C₄H₈ - CO₂]⁺ m/z 298.13 M_H_minus_56->M_H_minus_56_minus_CO2  -44.01 Da

Caption: Predicted CID fragmentation pathways for the protonated molecule.

Comparative Fragmentation Analysis

To highlight the unique fragmentation signature of the title compound, we compare its predicted spectrum with that of a simpler, commercially available building block: Fmoc-Alanine (Fmoc-Ala-OH) . Fmoc-Alanine has a molecular weight of 311.33 g/mol and a protonated precursor ion [M+H]⁺ at m/z 312.12 .

By comparing the two, the influence of the tert-butoxy-2-methyl-propionic acid side chain becomes immediately apparent. Fmoc-Alanine lacks the labile tert-butyl group, so its spectrum is dominated by the Fmoc-related ions and backbone cleavages.

Ion Description(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acidFmoc-Ala-OHCausality / Comment
Precursor Ion [M+H]⁺ m/z 398.20 m/z 312.12 Protonated molecule.
Fluorenylmethyl Cation m/z 179.08 m/z 179.08 Characteristic fragment of the Fmoc group. Expected in both.[1]
Loss of Isobutylene [M+H - 56]⁺ m/z 342.14 AbsentKey differentiating fragment. Confirms the presence of the tert-butyl ether.
Loss of CO₂ [M+H - 44]⁺ m/z 354.19m/z 268.11Loss of the carboxylic acid group.
[b₁-like ion]⁺ Not applicablem/z 294.11Loss of water from the precursor ion.

The most striking difference is the intense signal at m/z 342.14 for the title compound, which is completely absent for Fmoc-Alanine. This signal is a direct and reliable indicator of the intact core structure after the loss of the tert-butyl protecting group.

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust method for the analysis of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid and similar protected NPAAs.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in 100% acetonitrile (ACN).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 water:acetonitrile with 0.1% formic acid. The formic acid is crucial for promoting protonation in positive ion mode.

Liquid Chromatography (LC) Method
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS1 Scan: Scan a mass range of m/z 100-500 to observe the precursor ion.

  • MS/MS Analysis:

    • Select the precursor ion (m/z 398.2 ) for fragmentation.

    • Use Collision-Induced Dissociation (CID) as the fragmentation technique.

    • Apply a collision energy ramp (e.g., 10-40 eV) to generate a rich spectrum of fragment ions.

The overall experimental workflow is depicted below.

Experimental_Workflow cluster_workflow LC-MS/MS Analysis Workflow SamplePrep Sample Preparation (1-10 µg/mL in 50:50 ACN/H₂O + 0.1% Formic Acid) LC_Separation LC Separation (C18 Reversed-Phase) SamplePrep->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Precursor Ion Detection m/z 398.2) ESI_Ionization->MS1_Scan MS2_Fragmentation MS/MS Fragmentation (CID, 10-40 eV) MS1_Scan->MS2_Fragmentation Data_Analysis Data Analysis (Fragment Identification) MS2_Fragmentation->Data_Analysis

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Validation

structural impact of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid compared to unmethylated analogs

An in-depth technical analysis of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid —commonly referred to as Fmoc-α-Methyl-D-Ser(tBu)-OH—reveals its transformative role in modern peptide drug discovery. By replacing...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid —commonly referred to as Fmoc-α-Methyl-D-Ser(tBu)-OH—reveals its transformative role in modern peptide drug discovery. By replacing the native α-hydrogen with a methyl group, researchers can fundamentally alter a peptide's structural landscape, overcoming the inherent limitations of native peptides such as poor metabolic stability and conformational flexibility.

This guide objectively compares the structural and experimental impact of this α-methylated building block against its unmethylated analogs (e.g., Fmoc-D-Ser(tBu)-OH or Fmoc-L-Ser(tBu)-OH), providing actionable, self-validating protocols for your synthesis and assay workflows.

Molecular Anatomy & Mechanistic Causality

The seemingly minor addition of a single methyl group at the α-carbon dictates a cascade of structural and chemical consequences:

  • Conformational Pre-organization: In unmethylated serine, the presence of the α-hydrogen allows the peptide backbone to sample a broad range of Ramachandran phi (φ) and psi (ψ) dihedral angles. Furthermore, the serine side chain often engages in hydrogen bonding with the peptide backbone, acting as a helix breaker. Conversely, the quaternary α-carbon in α-methyl-serine imposes severe steric constraints, restricting the permissible φ/ψ space and strongly driving the peptide sequence into well-defined 3₁₀ or α-helical conformations .

  • Proteolytic Shielding: Native peptide bonds are highly susceptible to enzymatic cleavage. The α-methyl group creates a "steric shield" that prevents proteases from properly positioning the adjacent scissile peptide bond within their active sites, drastically extending the in vivo half-life of the peptide .

  • Abolition of Racemization: During Solid-Phase Peptide Synthesis (SPPS), unmethylated amino acids are prone to base-catalyzed racemization via the formation of an oxazolone intermediate, which requires the abstraction of the α-proton. Because α-methyl-serine lacks an α-proton, racemization is mechanistically impossible, allowing for the use of stronger bases and higher temperatures during synthesis .

Comparative Performance Data

The following table summarizes the divergent physicochemical and experimental profiles of the methylated versus unmethylated serine building blocks.

Parameter(R)-Fmoc-α-Methyl-Ser(tBu)-OHUnmethylated Analog (Fmoc-Ser(tBu)-OH)
Backbone Conformation Highly restricted (promotes 3₁₀ / α-helix)Flexible (often acts as a helix breaker)
Proteolytic Half-Life (Serum) > 24 hours (steric shielding of scissile bond)< 2 hours (highly susceptible to proteases)
SPPS Coupling Efficiency Low (requires uronium salts like HATU + heat)High (standard DIC/HOBt is sufficient)
Racemization Risk Negligible (lacks an α-proton)Moderate (prone to oxazolone formation)
Lipophilicity (LogP impact) Increased (enhances membrane permeability)Baseline (hydrophilic side chain)

Experimental Workflows & Self-Validating Protocols

Working with α,α-disubstituted amino acids requires a departure from standard SPPS protocols. The neopentyl-like steric bulk at the α-carbon raises the activation energy for nucleophilic attack, necessitating highly reactive coupling environments.

Protocol 1: Optimized SPPS Coupling for α-Methylated Residues

Causality: Standard carbodiimide chemistry (DIC/HOBt) often fails to couple onto the sterically hindered amine of an α-methylated residue, leading to deletion sequences. We utilize the highly reactive uronium salt HATU paired with HOAt to form a highly active ester, driven by microwave irradiation to overcome the steric energy barrier.

  • Resin Swelling: Swell 0.1 mmol of peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group. Wash thoroughly with DMF (5 × 1 min).

  • Activation: Dissolve 4.0 eq (0.4 mmol) of the incoming Fmoc-amino acid, 3.9 eq of HATU, and 4.0 eq of HOAt in minimal DMF. Add 8.0 eq of N,N-diisopropylethylamine (DIPEA). Pre-activate for exactly 2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Self-Validating Mechanism (Micro-Cleavage): Do not rely solely on the Kaiser test, as the sterically hindered secondary amine of an α-methyl residue can yield a false negative. Instead, withdraw ~1 mg of resin, cleave with 95% TFA for 30 minutes, and analyze via LC-MS. The coupling is only validated when the mass shifts precisely by the expected residue weight, confirming true amide bond formation rather than mere steric masking.

Protocol 2: Self-Validating Proteolytic Stability Assay

Causality: To objectively quantify the protective effect of the α-methyl group against enzymatic degradation, we must isolate enzymatic cleavage from analytical artifacts (like peptide aggregation or LC-MS ionization suppression).

  • Preparation: Dissolve the α-methylated peptide and the unmethylated control peptide in PBS (pH 7.4) to a final concentration of 100 µM.

  • Internal Standard Addition: Add 10 µM of a heavy-isotope labeled reference peptide (e.g., ^13C/^15N-labeled) to the mixture.

  • Incubation: Add human blood serum (25% v/v) to the peptide solutions and incubate at 37°C.

  • Quenching: At defined time points (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots and quench by adding 50 µL of 1% TFA in acetonitrile to precipitate serum proteins. Centrifuge at 14,000 × g for 10 minutes.

  • Self-Validating Mechanism (Data Processing): Inject the supernatant into an RP-HPLC-MS system. Quantify the remaining intact peptide by integrating the Area Under the Curve (AUC) relative to the heavy-isotope internal standard. If the internal standard signal fluctuates between runs, the matrix effect is flagged and normalized, ensuring the calculated half-life (t1/2) is strictly a measure of enzymatic resistance.

Structural Workflow Diagram

The following diagram illustrates the divergent structural and biological outcomes when selecting between native serine and its α-methylated counterpart during peptide design.

G Start Peptide Sequence Design Native Native Serine (Unmethylated) Start->Native Methylated α-Methyl-Serine (Methylated) Start->Methylated Flex Broad φ/ψ Space (High Flexibility) Native->Flex Rigid Restricted φ/ψ Space (Steric Hindrance) Methylated->Rigid Degrade Protease Susceptible (Rapid Clearance) Flex->Degrade Stable Protease Resistant (Extended Half-life) Rigid->Stable

Impact of α-Methylation on Peptide Conformation and Biological Stability.

References

  • Toniolo, C., et al. "Structures of peptides from alpha-amino acids methylated at the alpha-carbon." Biopolymers. URL:[Link]

  • Corzana, F., et al. "Conformational Effects of the Non-natural α-Methylserine on Small Peptides and Glycopeptides." The Journal of Organic Chemistry. URL:[Link]

  • Al Musaimi, O., et al. "Epimerisation in Peptide Synthesis." PMC - NIH. URL:[Link]

Comparative

enantiomeric excess (ee) determination of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid using chiral chromatography

A Researcher's Guide to Enantiomeric Excess (ee) Determination of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid For distribution to: Researchers, scientists, and drug development professionals. The Imperative of...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Enantiomeric Excess (ee) Determination of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

For distribution to: Researchers, scientists, and drug development professionals.

The Imperative of Stereochemical Purity in Modern Drug Development

In the synthesis of therapeutic peptides and complex chiral molecules, the stereochemical integrity of amino acid building blocks is paramount. The specific analyte of this guide, (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, is a sterically hindered, non-proteinogenic amino acid derivative whose utility in drug design is predicated on its enantiomeric purity. Regulatory bodies, guided by frameworks like the ICH Q6A guidelines, mandate the rigorous control and specification of stereoisomers in drug substances.[1][2][3] This is not merely a procedural formality; the seemingly subtle difference between enantiomers can lead to drastic variations in pharmacological activity, metabolic fate, and toxicity. Therefore, the development of a robust, accurate, and reliable analytical method for determining enantiomeric excess (ee) is a critical, non-negotiable step in the drug development pipeline.[4][5]

This guide provides an in-depth comparison of analytical techniques for quantifying the enantiomeric excess of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, with a primary focus on chiral High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present validated experimental data, and compare the primary technique against viable alternatives, empowering you to make informed decisions in your laboratory.

Chiral HPLC: The Gold Standard for Enantiomeric Purity

Chiral HPLC is the cornerstone technique for enantiomeric excess determination due to its high accuracy, sensitivity, and robustness.[6][7] The principle lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to the formation of transient, diastereomeric complexes with different energy levels. This results in different retention times and, consequently, separation of the enantiomers.

The Critical Choice: Selecting the Right Chiral Stationary Phase (CSP)

For N-Fmoc protected amino acids, polysaccharide-based CSPs are the most effective and widely used.[6][8] These phases, typically derivatives of cellulose or amylose coated on a silica support, possess helical polymer structures that create chiral grooves. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, with the bulky Fmoc and tert-butyl groups of our analyte playing a key role.

For an analyte like (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, a cellulose-based column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) selector, is an excellent starting point. This selector has demonstrated broad applicability for a wide range of Fmoc-amino acids.[8][9] Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, also offer a powerful alternative, showing excellent performance for Fmoc-amino acids in both reversed-phase and polar organic modes.[10][11]

Experimental Protocol: A Validated Chiral HPLC Method

This protocol outlines a robust method for the baseline separation of the (R)- and (S)-enantiomers of Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.

Objective: To separate and quantify the (R)- and (S)-enantiomers to determine the enantiomeric excess (% ee) of the target analyte.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • Chiral Column: Cellulose-based, e.g., Lux® 5 µm Cellulose-2 (250 x 4.6 mm) or equivalent

  • Mobile Phase A: Acetonitrile (ACN), HPLC Grade

  • Mobile Phase B: Water, HPLC Grade, with 0.1% Trifluoroacetic Acid (TFA)

  • Analyte Sample: (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, and a racemic (or D/L mixture) standard for method development.

Workflow Diagram:

G cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase (e.g., 50:50 ACN/H₂O + 0.1% TFA) prep_sample Dissolve Sample (1 mg/mL in Mobile Phase) prep_mp->prep_sample inject Inject Sample (5-10 µL) prep_sample->inject separate Isocratic Elution Flow: 1.0 mL/min Temp: 25°C inject->separate detect UV Detection at 265 nm separate->detect integrate Integrate Peak Areas (R- and S-Enantiomers) detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Caption: HPLC workflow for ee determination.

Detailed Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Acetonitrile and Water (containing 0.1% TFA) in a 50:50 (v/v) ratio. Degas thoroughly using sonication or vacuum filtration. Rationale: Reversed-phase conditions are often chosen for Fmoc-amino acids. The acidic additive (TFA) ensures the analyte's carboxyl group is protonated, which sharpens peak shape and improves reproducibility.[6]

  • Sample Preparation: Accurately weigh and dissolve the analyte sample in the mobile phase to a final concentration of approximately 1 mg/mL. A racemic standard is crucial for initial method development to confirm peak identification and resolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C (ambient)

    • Detection Wavelength: 265 nm. Rationale: The fluorenyl group of the Fmoc-protecting group has a strong UV chromophore with a maximum absorbance around this wavelength, providing high sensitivity.

  • Analysis & Quantification:

    • Inject the racemic standard to determine the retention times (t_R) for both the (R)- and (S)-enantiomers and to calculate the resolution (R_s). A baseline resolution (R_s > 1.5) is required for accurate quantification.

    • Inject the sample of interest.

    • Integrate the peak areas for each enantiomer. The enantiomeric excess is calculated using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 [12]

Expected Data and Performance

The following table presents illustrative data for the chiral separation of a hypothetical Fmoc-protected amino acid on a cellulose-based CSP, demonstrating typical performance metrics.

ParameterValueJustification
Chiral Stationary Phase Lux Cellulose-2Proven efficacy for a wide range of Fmoc-amino acids.[7][8]
Mobile Phase 50:50 ACN/H₂O + 0.1% TFAProvides good solubility and chromatographic performance.[6]
Flow Rate 1.0 mL/minStandard analytical flow rate balances speed and resolution.
Temperature 25 °CEnsures reproducible retention times.
Retention Time (t_R) of (S)-enantiomer 12.5 min-
Retention Time (t_R) of (R)-enantiomer 14.8 min-
Resolution (R_s) > 2.0Indicates excellent (baseline) separation for accurate quantification.
Limit of Quantification (LOQ) ~0.05%High sensitivity allows for the detection of trace enantiomeric impurities.[7]

Comparative Analysis of Alternative Methodologies

While chiral HPLC is the predominant method, other techniques offer unique advantages and may be suitable depending on laboratory capabilities, sample throughput requirements, and the specific research question.

Supercritical Fluid Chromatography (SFC)

SFC uses supercritical CO₂ as the primary mobile phase, often modified with a co-solvent like methanol.[13] It has emerged as a powerful alternative to HPLC for chiral separations.

  • Principle: Similar to HPLC, SFC relies on a CSP for separation. The low viscosity and high diffusivity of supercritical fluids can lead to faster separations and higher efficiency.[14]

  • Advantages:

    • Speed: Analysis times are often significantly shorter than HPLC.[9]

    • Reduced Solvent Consumption: Primarily uses recyclable CO₂, making it a "greener" and more cost-effective technique.[9]

    • Unique Selectivity: The properties of the mobile phase can sometimes achieve separations not possible with HPLC.

  • Disadvantages:

    • Requires specialized instrumentation.

    • Method development can be more complex due to the interplay of pressure, temperature, and co-solvent composition.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a rapid, non-separative method for determining enantiomeric excess.

  • Principle: A chiral solvating agent (CSA) is added to the NMR sample. The CSA forms transient, diastereomeric complexes with the enantiomers of the analyte, which experience different magnetic environments. This results in the splitting of a single proton signal into two distinct signals, whose integrals are proportional to the concentration of each enantiomer.[15][16][17]

  • Advantages:

    • Speed: No chromatographic separation is required; results can be obtained in minutes.

    • Non-destructive: The sample can be fully recovered.

    • Minimal Sample Prep: Simply involves dissolving the sample and adding the CSA.[18]

  • Disadvantages:

    • Lower Sensitivity: Typically requires milligram quantities of the sample.[18]

    • Signal Overlap: Complex proton spectra can make it difficult to find a well-resolved, baseline-separated signal for integration.[19]

    • CSA Selection: Finding an effective CSA that induces sufficient chemical shift non-equivalence can require screening.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that can be adapted for chiral analysis.

  • Principle: A chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte. The enantiomers form transient inclusion complexes with the selector, leading to different effective mobilities in the applied electric field, and thus, separation.[7]

  • Advantages:

    • Extremely High Efficiency: Generates very sharp peaks.

    • Minimal Sample Consumption: Requires only nanoliter injection volumes.

    • Low Solvent Usage.

  • Disadvantages:

    • Lower concentration sensitivity compared to HPLC.

    • Can be less robust and reproducible than HPLC for routine quality control.

Head-to-Head Technique Comparison

The choice of analytical technique is a trade-off between several performance characteristics.

ParameterChiral HPLCChiral SFCNMR with CSAChiral CE
Principle Chromatographic SeparationChromatographic SeparationDiastereomeric ComplexationElectrophoretic Separation
Sensitivity High (µg/mL to ng/mL)HighLow to Moderate (mg scale)Very High (nl injection)
Speed / Throughput ModerateHighVery HighHigh
Solvent Consumption Moderate to HighVery LowLow (deuterated solvent)Very Low
Robustness for QC ExcellentGoodModerateModerate
Primary Use Case Gold standard for QC, R&DHigh-throughput screening, green chemistryRapid check, mechanistic studiesResearch, limited sample

Decision-Making Diagram:

G start Start: Need to Determine ee q_qc Is this for routine QC with high accuracy? start->q_qc hplc Use Chiral HPLC (Gold Standard) q_qc->hplc Yes q_speed Is high-throughput/ speed the priority? q_qc->q_speed No end_node Method Selected hplc->end_node sfc Consider Chiral SFC q_speed->sfc Yes q_quick_check Need a rapid, non-separative check with ample sample? q_speed->q_quick_check No sfc->end_node nmr Use NMR with CSA q_quick_check->nmr Yes q_sample_limit Is the sample volume extremely limited? q_quick_check->q_sample_limit No nmr->end_node q_sample_limit->hplc No, default to HPLC ce Consider Chiral CE q_sample_limit->ce Yes ce->end_node

Caption: Decision tree for selecting an ee determination method.

Conclusion

For the critical task of determining the enantiomeric excess of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, chiral HPLC remains the most reliable, accurate, and universally accepted method .[6][7] Its high sensitivity and robustness make it ideally suited for the stringent requirements of pharmaceutical development and quality control. While alternative techniques like SFC offer compelling advantages in speed and sustainability, and NMR provides a rapid screening tool, they serve best as complementary methods rather than replacements for a validated chiral HPLC protocol. The self-validating nature of a well-developed HPLC method, capable of resolving the target enantiomer from its undesired counterpart to below the 0.1% level, provides the highest degree of confidence in the stereochemical purity of this critical building block.

References

  • Ilisz, I., Aranyi, A., & Péter, A. (2018). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 23(10), 2636. [Online]. Available: [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Application Note. [Online]. Available: [Link]

  • Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. [Online]. Available: [Link]

  • Vera, M. C., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(2), 345-365. [Online]. Available: [Link]

  • Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (1992). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Spectroscopy Letters, 25(9), 1367-1377. [Online]. Available: [Link]

  • Vera, M. C., et al. (2017). Comparing the selectivity and chiral separation of d- and l- fluorenylmethyloxycarbonyl chloride protected amino acids in analytical high performance liquid chromatography and supercritical fluid chromatography; evaluating throughput, economic and environmental impact. Journal of Chromatography A, 1493, 113-121. [Online]. Available: [Link]

  • Pérez-Trujillo, M., Monteagudo, E., & Parella, T. (2013). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Analytical Chemistry, 85(22), 10887-10894. [Online]. Available: [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. [Online]. Available: [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids. Technical Note. [Online]. Available: [Link]

  • Bhushan, R., & Kumar, V. (2012). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 4(11), 3534-3542. [Online]. Available: [Link]

  • Carobbi, L., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12793-12805. [Online]. Available: [Link]

  • Li, H., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 5(1), 71-77. [Online]. Available: [Link]

  • Castro, M. J., et al. (2002). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 25(10), 1493-1507. [Online]. Available: [Link]

  • De Palo, C., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. [Online]. Available: [Link]

  • Bouř, P., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(10), 3121. [Online]. Available: [Link]

  • Koumarianou, G. (2022). Enantiomeric excess on-the-spot. Nature Research. [Online]. Available: [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Online]. Available: [Link]

  • Vera, M. C., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. ResearchGate. [Online]. Available: [Link]

  • Kuwana, T., et al. (2007). Reassessment of justifications for developing racemates rather than single-enantiomer drugs. Chemical and Pharmaceutical Bulletin, 55(1), 1-6. [Online]. Available: [Link]

  • Teasdale, A. (2013). ICH Q6A specifications: Test procedures and acceptance criteria. European Pharmaceutical Review. [Online]. Available: [Link]

  • International Council for Harmonisation. (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. ICH. [Online]. Available: [Link]

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Scientific guideline. [Online]. Available: [Link]

  • Moor, S. R., et al. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 10(6), 1461-1468. [Online]. Available: [Link]

  • Moor, S. R., et al. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Online]. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. PubChem Compound Database. [Online]. Available: [Link]

  • Ali, I., et al. (2012). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. Chirality, 24(9), 710-717. [Online]. Available: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

For the innovative researchers, scientists, and drug development professionals at the forefront of peptide synthesis, the safe handling of specialized reagents like (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the innovative researchers, scientists, and drug development professionals at the forefront of peptide synthesis, the safe handling of specialized reagents like (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is of paramount importance. This guide provides essential, immediate safety and logistical information, focusing on the critical role of Personal Protective Equipment (PPE) to ensure both personal safety and the integrity of your groundbreaking research. Adherence to these protocols is the foundation of a secure and efficient laboratory environment.

Understanding the Compound and Associated Risks

Core Personal Protective Equipment (PPE) Protocol

The consistent and correct use of PPE is your primary defense against chemical exposure.[5] The following table outlines the minimum required PPE for handling (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.

Protection Type Specification Rationale and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles conforming to ANSI Z87.1 or EN166 standards.[3][6]Protects the eyes from airborne dust particles and accidental splashes. Goggles are required when there is a significant risk of splashing.[3]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber).[6]Prevents direct skin contact. Gloves should be inspected for any tears or holes before use. Contaminated gloves must be disposed of immediately after handling the chemical, and hands should be thoroughly washed after glove removal.[3]
Body Protection A standard, long-sleeved laboratory coat.Protects the skin and personal clothing from spills and contamination.[3][5] The lab coat should be kept clean and worn buttoned.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved N95 or P1 dust respirator.[3][6]Required when handling the solid powder outside of a certified chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured operational plan is crucial for the safe and efficient handling of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid throughout the experimental process.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • The container should be dated upon receipt and upon opening.[7]

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][8]

  • Keep the container tightly sealed when not in use.[9]

Pre-Handling Preparations
  • Ensure the work area is clean and uncluttered.[10]

  • Confirm the location and functionality of the nearest safety shower and eyewash station.[8][11]

  • Don all required PPE as outlined in the table above.[3]

Weighing and Transferring the Compound
  • Whenever possible, handle the solid powder within a chemical fume hood or a ventilated enclosure to minimize dust generation.[6][11]

  • Use a clean spatula and weighing paper, handling the powder gently to avoid creating dust.[10]

  • If a balance must be used outside of a hood, tare a sealed container, add the powder inside the hood, and then re-weigh the sealed container.[10]

  • Keep all containers sealed when not in use.[3]

Emergency Procedures: Immediate and Appropriate Actions

In the event of a spill or personal exposure, a swift and correct response is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing and seek medical attention if irritation develops or persists.[3][12]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[3][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Chemical Spill Management Workflow

The following diagram outlines the decision-making process for effectively managing a spill of (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.

Spill_Management_Workflow Chemical Spill Management Workflow Start Spill Occurs Assess_Spill Assess Spill Size and Risk Start->Assess_Spill Small_Spill Small Spill (Solid) Assess_Spill->Small_Spill Minor Large_Spill Large Spill (Solid) Assess_Spill->Large_Spill Major Wear_PPE Don Appropriate PPE (including respiratory protection) Small_Spill->Wear_PPE Evacuate Evacuate Immediate Area Large_Spill->Evacuate Evacuate->Wear_PPE Contain_Small Gently sweep or scoop material into a labeled waste container. Avoid generating dust. Wear_PPE->Contain_Small:n Contain_Large Use a dust-suppressing sweeping compound. Place material into a suitable container. Wear_PPE->Contain_Large:n Clean_Area Clean the spill area with a damp cloth. Contain_Small->Clean_Area Decontaminate Decontaminate the area. Contain_Large->Decontaminate Dispose Dispose of waste according to institutional protocols. Clean_Area->Dispose Decontaminate->Dispose Report Report the incident. Dispose->Report

Caption: Decision workflow for managing a chemical spill.

Disposal Plan

Proper disposal of chemical waste is essential for environmental and personal safety.

  • Collection and Storage:

    • Containers: Use a designated, properly labeled, and sealed waste container for collecting the chemical waste. The container should be made of a compatible material.[13]

    • Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.[13]

    • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[13]

  • Disposal:

    • Arrange for the collection and disposal of the waste through a licensed and reputable hazardous waste disposal contractor.[13]

    • Empty containers that held the compound may retain residue and should be treated as hazardous waste.[13] These should be triple-rinsed, with the rinsate collected as hazardous waste, before disposal or recycling according to your institution's protocols.[13]

By adhering to these comprehensive safety protocols and utilizing the recommended personal protective equipment, you can confidently and safely handle (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, ensuring a secure environment for your vital research and development endeavors.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Asn-OH.
  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal of Fmoc-Gly-DL-Ala.
  • Duke University Occupational and Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders.
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6).
  • MedChemExpress. (2022, September 13). 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid-SDS.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet.
  • SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide.
  • University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.
  • University of California, Berkeley. (2024, January 23). Lab Safety Rules and Guidelines.
  • AK Scientific, Inc. (n.d.). Fmoc-Trp(Boc)-OH Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. (2023, April 24). Safety Data Sheet.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-Aminohexanoic acid.
  • National Center for Biotechnology Information. (n.d.). (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. PubChem.
  • CymitQuimica. (n.d.). (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid.
  • Biorunstar. (2025, August 6). Are there any safety concerns when handling peptide substrates?.

Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid
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